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Foundational

solubility profile of methyl 3-[(butoxycarbonyl)amino]benzoate in organic solvents

An In-Depth Technical Guide to Determining the Solubility Profile of Methyl 3-[(butoxycarbonyl)amino]benzoate in Organic Solvents Authored by: A Senior Application Scientist Introduction Methyl 3-[(butoxycarbonyl)amino]b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Determining the Solubility Profile of Methyl 3-[(butoxycarbonyl)amino]benzoate in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

Methyl 3-[(butoxycarbonyl)amino]benzoate is a chemical intermediate that plays a role in the synthesis of various pharmaceutical compounds and research molecules. Its utility in these synthetic pathways is often dictated by its behavior in solution. A thorough understanding of its solubility profile in a range of organic solvents is therefore not merely academic; it is a critical parameter for process optimization, reaction kinetics, purification strategies, and formulation development. An accurately determined solubility profile enables chemists and chemical engineers to make informed decisions regarding solvent selection, reaction concentration, and crystallization conditions, thereby enhancing yield, purity, and overall process efficiency.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of methyl 3-[(butoxycarbonyl)amino]benzoate. It moves beyond a simple listing of data to explain the underlying principles of solubility, offering a detailed, field-proven experimental protocol. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Theoretical Framework: The Energetics of Dissolution

The solubility of a solid solute, such as methyl 3-[(butoxycarbonyl)amino]benzoate, in a liquid solvent is a thermodynamic equilibrium. The process can be conceptualized as a three-step cycle governed by enthalpy changes:

  • Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice (endothermic).

  • Cavitation Energy: The energy needed to create a space or cavity in the solvent for the solute molecule to occupy (endothermic).

  • Solvation Energy: The energy released when the solute molecule forms new interactions with the solvent molecules (exothermic).

The overall enthalpy of solution is the sum of these energy changes. For dissolution to be favorable, the exothermic solvation energy must be sufficient to overcome the endothermic lattice and cavitation energies. The principle of "like dissolves like" is a useful heuristic in this context. Solvents that are chemically similar to the solute are more likely to result in favorable solvation energies.

Methyl 3-[(butoxycarbonyl)amino]benzoate possesses both polar (ester, carbamate) and non-polar (benzene ring, butyl group) functionalities. This amphiphilic nature suggests that its solubility will be highly dependent on the specific characteristics of the solvent, including its polarity, hydrogen bonding capacity, and dielectric constant.

Experimental Determination of Solubility Profile

The following section outlines a robust, step-by-step protocol for determining the equilibrium solubility of methyl 3-[(butoxycarbonyl)amino]benzoate. The shake-flask method, a gold standard for solubility measurement, is detailed below. This method allows the system to reach thermodynamic equilibrium, providing a true measure of solubility under the specified conditions.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Weigh excess methyl 3-[(butoxycarbonyl)amino]benzoate B Add to a known volume of solvent in a sealed vial A->B Dispersion C Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours B->C Incubation D Allow suspension to settle C->D Sedimentation E Filter the supernatant through a 0.45 µm syringe filter D->E Separation of solid F Dilute the clear filtrate with a suitable mobile phase E->F Sample preparation G Analyze by a validated analytical method (e.g., HPLC) F->G Quantification H Calculate concentration from a standard curve G->H Calibration I Report solubility in g/L or mg/mL H->I Final Result

Caption: Workflow for equilibrium solubility determination.

Materials and Equipment
  • Methyl 3-[(butoxycarbonyl)amino]benzoate (>98% purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane) of analytical grade

  • Analytical balance (± 0.1 mg)

  • Scintillation vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringes and 0.45 µm syringe filters (ensure filter compatibility with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Protocol
  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of methyl 3-[(butoxycarbonyl)amino]benzoate in a suitable solvent (in which it is freely soluble, e.g., methanol).

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover a range of concentrations.

    • Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of methyl 3-[(butoxycarbonyl)amino]benzoate to a series of vials. An excess is critical to ensure that a saturated solution is formed. A general starting point is to add approximately 100 mg of the solid to 2 mL of each test solvent.

    • Record the exact volume of solvent added to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C ± 1 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can be performed to determine the optimal equilibration time.

  • Sample Collection and Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC) to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the validated analytical method.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of methyl 3-[(butoxycarbonyl)amino]benzoate in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Data Presentation

The obtained solubility data should be compiled into a clear and concise table for easy comparison. The table should include the solvent, its polarity index, and the determined solubility at the specified temperature.

SolventPolarity IndexSolubility at 25 °C (mg/mL)
Heptane0.1To be determined
Toluene2.4To be determined
Ethyl Acetate4.4To be determined
Acetone5.1To be determined
Ethanol5.2To be determined
Methanol6.6To be determined

Interpretation and Application of Solubility Data

The solubility profile will provide valuable insights into the behavior of methyl 3-[(butoxycarbonyl)amino]benzoate. A higher solubility in polar aprotic solvents like acetone and ethyl acetate might be expected due to the presence of the polar ester and carbamate groups. In contrast, solubility in non-polar solvents like heptane is likely to be low. The solubility in protic solvents like methanol and ethanol will be influenced by hydrogen bonding interactions.

This data directly informs practical applications:

  • Process Chemistry: Selection of an optimal solvent for chemical reactions to ensure all reactants remain in solution.

  • Purification: Identification of suitable solvent systems for crystallization, where the compound should have high solubility in the hot solvent and low solubility in the cold solvent.

  • Formulation: For drug development applications, understanding the solubility is the first step in designing a suitable delivery system.

Conclusion

Determining the solubility profile of methyl 3-[(butoxycarbonyl)amino]benzoate is a fundamental exercise in chemical and pharmaceutical development. By following a systematic and rigorous experimental protocol, such as the shake-flask method detailed in this guide, researchers can generate high-quality, reliable data. This data is not an end in itself but a critical tool for informed decision-making in process optimization, purification, and formulation, ultimately leading to more efficient and robust scientific outcomes.

References

  • This guide is a compilation of standard laboratory practices and theoretical principles. As no specific solubility data for methyl 3-[(butoxycarbonyl)amino]benzoate was publicly available at the time of writing, the references pertain to the general methodologies and concepts of solubility determination.
Exploratory

Thermal Characterization and Stability Profiling of Methyl 3-[(tert-butoxycarbonyl)amino]benzoate

Executive Summary Methyl 3-[(tert-butoxycarbonyl)amino]benzoate (CAS: 161111-23-5) is a highly versatile protected amine intermediate utilized extensively in advanced organic synthesis and pharmaceutical development. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-[(tert-butoxycarbonyl)amino]benzoate (CAS: 161111-23-5) is a highly versatile protected amine intermediate utilized extensively in advanced organic synthesis and pharmaceutical development. It serves as a critical building block in the design of complex active pharmaceutical ingredients (APIs), including CCK2/gastrin receptor antagonists[1]. For researchers scaling up syntheses involving this compound—such as high-temperature cross-coupling or continuous-flow manufacturing—understanding its precise thermal limits is non-negotiable. This whitepaper provides an in-depth technical analysis of the compound's melting point, thermal degradation kinetics, and the self-validating experimental workflows required to profile its stability.

Physicochemical & Thermodynamic Profile

The thermal behavior of methyl 3-[(tert-butoxycarbonyl)amino]benzoate is dictated by its structural components: the stabilizing aromatic ring, the methyl ester, and the thermally labile tert-butoxycarbonyl (Boc) protecting group. The solid-state crystal lattice is stabilized by intermolecular hydrogen bonding between the carbamate NH and the ester carbonyl, yielding a distinct and sharp melting point.

Table 1: Quantitative Physicochemical Data
PropertyValueMethod / Source
CAS Number 161111-23-5Standard Registry
Molecular Formula C₁₃H₁₇NO₄Theoretical
Molecular Weight 251.28 g/mol Theoretical
Melting Point ( Tm​ ) 111 – 113 °CExperimental[2]
Boiling Point 313.1 ± 25.0 °CPredicted[2]
Density 1.161 ± 0.06 g/cm³Predicted[2]
pKa 13.43 ± 0.70Predicted[2]

Data supported by 2[2].

Mechanistic Degradation Kinetics

While the compound is highly stable at room temperature and safely transitions to a liquid state at ~112 °C, it cannot be distilled or processed at its predicted boiling point (313.1 °C) due to the thermal lability of the Boc group.

The Causality of Thermal Deprotection: The Boc group undergoes a well-documented thermolysis reaction when exposed to elevated temperatures. Mechanistically, this occurs via a concerted, six-membered cyclic transition state. Heat drives the elimination of the tert-butyl group as isobutylene gas, followed by the rapid decarboxylation of the resulting carbamic acid to release carbon dioxide gas, leaving behind the free amine (methyl 3-aminobenzoate).

Literature on Boc-protected systems indicates that this thermal deprotection typically initiates above 150 °C, with rapid and complete thermolysis occurring between 185 °C and 205 °C[3][4]. For example, 4 is efficiently achieved at 185 °C[4], while3 note significant Boc degradation and water formation at temperatures exceeding 190 °C[3].

Degradation A Methyl 3-[(Boc)amino]benzoate (Stable < 150°C) B Thermal Energy (> 185°C) A->B Heating C Methyl 3-aminobenzoate (Free Amine) B->C Thermolysis D Isobutylene (Gas) B->D Elimination E Carbon Dioxide (Gas) B->E Decarboxylation

Fig 1: Thermal degradation pathway of Boc-protected methyl 3-aminobenzoate.

Self-Validating Experimental Protocols

To accurately profile the thermal boundaries of this compound, a self-validating dual-analysis system using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is required.

Why this system is self-validating: DSC measures heat flow, identifying the endothermic phase change (melting) without mass loss. TGA measures mass, confirming that the melting event is purely physical. As the temperature increases further, TGA will record a mass loss corresponding exactly to the theoretical mass of the departing isobutylene and CO₂ (approx. 39.84% of the total molecular weight), while DSC will record the complex endothermic/exothermic overlapping signals of bond cleavage.

Protocol A: Melting Point Determination via DSC

Causality: DSC is chosen over traditional capillary methods because it eliminates subjective visual interpretation and detects polymorphic transitions or desolvation events prior to melting.

  • Calibration: Calibrate the DSC instrument using an Indium standard ( Tm​ = 156.6 °C) to ensure accuracy in the 100–150 °C range.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of methyl 3-[(tert-butoxycarbonyl)amino]benzoate into a standard aluminum crucible. Crimp the lid with a pinhole to allow pressure equilibration.

  • Thermal Ramping: Equilibrate the sample at 25 °C. Apply a heating rate of 10 °C/min up to 150 °C under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Data Extraction: Identify the sharp endothermic peak. The extrapolated onset temperature represents the absolute melting point (expected at 111–113 °C)[2].

Protocol B: Degradation Profiling via TGA

Causality: TGA provides a direct mass-loss correlation to the theoretical mass of the Boc group, definitively mapping the onset temperature of degradation ( Td​ ).

  • Instrument Preparation: Tare a clean alumina (Al₂O₃) crucible on the TGA microbalance.

  • Sample Loading: Load 5.0 to 10.0 mg of the compound into the crucible.

  • Thermal Ramping: Heat the sample from 25 °C to 400 °C at a rate of 20 °C/min under a nitrogen atmosphere (60 mL/min).

  • Data Interpretation: Monitor the first derivative of the weight loss curve (DTG). The onset of mass loss ( Td​ ) will typically begin >150 °C, with the peak degradation rate occurring near 185–200 °C[3][4]. Validate the mechanism by confirming the total mass loss equals ~39.8%.

Workflow S1 Sample Preparation (2-5 mg, Alumina Crucible) S2 DSC Analysis (Ramp 10°C/min, N2 purge) S1->S2 Aliquot 1 S3 TGA Analysis (Ramp 20°C/min to 400°C) S1->S3 Aliquot 2 S4 Melting Point Determination (Endothermic Peak ~112°C) S2->S4 Extract Tm S5 Thermal Degradation Profiling (Mass Loss >185°C) S3->S5 Extract Td

Fig 2: Self-validating thermal characterization workflow using DSC and TGA.

Synthetic & Pharmaceutical Implications

The thermal stability profile of methyl 3-[(tert-butoxycarbonyl)amino]benzoate is highly consequential in drug development. For instance, derivatives of this compound are instrumental in synthesizing 1,4-benzodiazepine-based CCK2/gastrin receptor antagonists, which are investigated for treating hypergastrinaemia, gastric cancer, and panic attacks[1].

During the scale-up of such APIs, chemical engineers must ensure that reaction temperatures (e.g., during Suzuki-Miyaura couplings or continuous-flow esterifications) strictly remain below 140 °C to prevent premature, unintended thermolysis of the Boc group. Conversely, this precise degradation window (185–205 °C) can be intentionally exploited for "reagent-free" thermal deprotection in late-stage synthesis, avoiding the need for harsh acidic conditions (like TFA or HCl) that might otherwise cleave sensitive ester linkages.

References

  • ChemicalBook. "Methyl 3-[(tert-butoxycarbonyl)amino]benzoate | 161111-23-5." ChemicalBook Property Registry. 2

  • US Patent 10906884B2. "Benzodiazepine derivatives as CCK2/gastrin receptor antagonists." Google Patents. 1

  • Journal of the American Chemical Society (JACS). "Efficient Synthesis of Well-Defined, High Molecular Weight, and Processible Polyanilines under Mild Conditions via Palladium-Catalyzed Amination." ACS Publications. 4

  • LOCKSS / Heterocycles. "THE CONTINUOUS-FLOW SYNTHESIS OF 1H-INDAZOLES VIA REACTION OF o-FLUOROBENZALDEHYDES WITH tert-BUTYL CARBAZATE UNDER HIGH TEMPERA." Clockss Archive. 3

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of Methyl 3-[(tert-butoxycarbonyl)amino]benzoate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the spectroscopic data for methyl 3-[(tert-butoxycarbonyl)amino]benzoate, a key intermediate in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for methyl 3-[(tert-butoxycarbonyl)amino]benzoate, a key intermediate in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, this document is structured to offer not just data, but a comprehensive understanding of the principles behind the spectroscopic characterization of this molecule, ensuring both scientific integrity and practical applicability in a research and development setting.

Introduction

Methyl 3-[(tert-butoxycarbonyl)amino]benzoate (C13H17NO4) is a protected amino acid derivative frequently utilized in organic synthesis, particularly in the construction of complex molecules for drug discovery.[1] The "tert-butoxycarbonyl" (Boc) protecting group is instrumental in peptide synthesis and other transformations requiring the temporary masking of the reactivity of an amino group. Accurate and thorough spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound before its use in subsequent synthetic steps. This guide will delve into the key spectroscopic techniques used for its analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Functional Groups

A foundational understanding of the molecular structure is essential for interpreting its spectroscopic data.

Caption: Molecular structure of methyl 3-[(tert-butoxycarbonyl)amino]benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Data Presentation

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.01s1HAr-H
7.78d, J = 7.7 Hz1HAr-H
7.72d, J = 8.1 Hz1HAr-H
7.40t, J = 8.0 Hz1HAr-H
6.67s1HN-H
1.54s9H-C(CH₃)₃

Interpretation and Causality

  • Aromatic Protons (δ 7.40-8.01): The protons on the benzene ring appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current.[3][4] The substitution pattern on the ring leads to distinct signals with specific splitting patterns (singlet, doublet, triplet) arising from spin-spin coupling with neighboring protons.

  • Amide Proton (δ 6.67): The N-H proton of the carbamate group is a singlet and its chemical shift can be variable, often appearing as a broad signal due to quadrupole broadening and exchange with trace amounts of water.

  • tert-Butyl Protons (δ 1.54): The nine protons of the tert-butyl group are chemically equivalent and therefore appear as a sharp singlet. This signal is a characteristic feature of the Boc protecting group.

  • Methyl Ester Protons: For methyl 3-[(tert-butoxycarbonyl)amino]benzoate, an additional singlet would be expected around 3.9 ppm, corresponding to the three protons of the methyl ester group (-COOCH₃).

Experimental Protocol: Acquiring ¹H NMR Spectra

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[5]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.[5]

  • Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time) and acquire the ¹H NMR spectrum.

  • Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied to obtain the final spectrum.

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base Final Spectrum Final Spectrum phase_base->Final Spectrum

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

Data Presentation

The expected chemical shifts for the carbon atoms in methyl 3-[(tert-butoxycarbonyl)amino]benzoate are tabulated below based on typical values for similar functional groups.[6][7]

Chemical Shift (δ) ppmAssignment
~166C=O (ester)
~153C=O (carbamate)
~140Ar-C (quaternary, attached to N)
~131Ar-C (quaternary, attached to C=O)
~129Ar-C-H
~123Ar-C-H
~122Ar-C-H
~118Ar-C-H
~80-C(CH₃)₃ (quaternary)
~52-OCH₃
~28-C(CH₃)₃

Interpretation and Causality

  • Carbonyl Carbons (δ ~153-166): The carbon atoms of the ester and carbamate carbonyl groups are significantly deshielded and appear far downfield.

  • Aromatic Carbons (δ ~118-140): The six carbons of the benzene ring resonate in this region. The chemical shifts are influenced by the electronic effects of the substituents.

  • Boc Group Carbons (δ ~28, ~80): The quaternary carbon of the tert-butyl group appears around 80 ppm, while the three equivalent methyl carbons are found further upfield around 28 ppm.

  • Methyl Ester Carbon (δ ~52): The carbon of the methyl ester group resonates in the typical region for sp³ hybridized carbons attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Data Presentation

The expected characteristic IR absorption bands for methyl 3-[(tert-butoxycarbonyl)amino]benzoate are listed below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350N-H stretchAmine (carbamate)
~3050C-H stretchAromatic
~2980C-H stretchAliphatic (CH₃)
~1720C=O stretchEster
~1690C=O stretchCarbamate
~1600, ~1480C=C stretchAromatic ring
~1250, ~1160C-O stretchEster and Carbamate

Interpretation and Causality

  • N-H Stretch (~3350 cm⁻¹): This sharp to moderately broad peak is characteristic of the N-H bond in the carbamate linkage.

  • C=O Stretches (~1720 and ~1690 cm⁻¹): The presence of two distinct carbonyl groups (ester and carbamate) will likely result in two absorption bands in this region. The exact positions can be influenced by conjugation and hydrogen bonding.

  • Aromatic C=C Stretches (~1600, ~1480 cm⁻¹): These absorptions are characteristic of the benzene ring.

  • C-O Stretches (~1250, ~1160 cm⁻¹): These strong bands arise from the stretching vibrations of the C-O single bonds in the ester and carbamate functionalities.

Experimental Protocol: Acquiring FT-IR Spectra (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid samples.[8][9]

  • Sample Preparation: No extensive sample preparation is required. Ensure the solid sample is dry.

  • Instrument Setup: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact.

  • Acquire Spectrum: Collect the infrared spectrum of the sample.

FTIR_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis clean Clean ATR Crystal background Acquire Background clean->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire_spectrum Acquire Spectrum apply_pressure->acquire_spectrum Final Spectrum Final Spectrum acquire_spectrum->Final Spectrum

Caption: Workflow for FT-IR Spectroscopy using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Data Presentation

For methyl 3-[(tert-butoxycarbonyl)amino]benzoate (Molecular Weight: 251.28 g/mol ), the following ions are expected in an electron ionization (EI) mass spectrum:

m/zIon
251[M]⁺˙ (Molecular Ion)
195[M - C₄H₈]⁺˙
151[M - Boc]⁺˙
120[M - Boc - OCH₃]⁺
57[C₄H₉]⁺

Interpretation and Causality

  • Molecular Ion ([M]⁺˙, m/z 251): The presence of the molecular ion peak confirms the molecular weight of the compound.

  • Loss of Isobutylene ([M - C₄H₈]⁺˙, m/z 195): A characteristic fragmentation of the Boc group is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement.

  • Loss of the Boc group ([M - Boc]⁺˙, m/z 151): Cleavage of the N-C bond of the carbamate results in the loss of the entire Boc group (100 Da), leading to the formation of the methyl 3-aminobenzoate radical cation.

  • Further Fragmentation (m/z 120): Subsequent loss of the methoxy radical (-OCH₃) from the m/z 151 fragment.

  • tert-Butyl Cation ([C₄H₉]⁺, m/z 57): The highly stable tert-butyl cation is often a prominent peak in the mass spectra of Boc-protected compounds.

Experimental Protocol: Acquiring EI-MS Data

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[10]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of methyl 3-[(tert-butoxycarbonyl)amino]benzoate using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of structural information, and together they form a robust analytical workflow essential for researchers and professionals in drug development and organic synthesis. The protocols and interpretations provided in this guide are grounded in established spectroscopic principles and are designed to be a reliable resource for the characterization of this important synthetic intermediate.

References

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 10(Pt 6). [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Royal Society of Chemistry. (2014). Supporting information for Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. [Link]

  • Scribd. NMR Analysis of Esters and Aromatic Compounds. [Link]

  • University of California, Irvine. Sample preparation for FT-IR. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Royal Society of Chemistry. (2014). Supporting information for Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Aromatic Compounds. [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION: Contents. [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • National Center for Biotechnology Information. (2019, February 10). Structural characterization of wax esters by electron ionization mass spectrometry. [Link]

  • ResearchGate. (2025, June 9). (PDF) Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]

  • University of California, San Diego. Ionization Methods in Organic Mass Spectrometry. [Link]

  • AIP Publishing. (2025, March 25). Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. [Link]

  • National Center for Biotechnology Information. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • NIST WebBook. Benzoic acid, 3-amino-, methyl ester. [Link]

  • AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Link]

  • ResearchGate. Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. [Link]

  • University of Wisconsin-Madison. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

  • Chegg.com. (2020, April 28). Solved A) From the 13C NMR spectrum of methyl benzoate. [Link]

  • SpectraBase. Methyl N-(tert-butyloxycarbonyl)-1-amino-2-(pyridin-2-yl)-5-benzoate - Optional[Vapor Phase IR] - Spectrum. [Link]

  • MassBank. METHYL BENZOATE; EI-B; MS. [Link]

  • RSC Publishing. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

  • NIST WebBook. Benzoic acid, 3-methyl-, methyl ester. [Link]

Sources

Exploratory

Technical Whitepaper: Safety, Toxicity, and Handling Protocols for Methyl 3-[(tert-butoxycarbonyl)amino]benzoate

Executive Summary Methyl 3-[(tert-butoxycarbonyl)amino]benzoate (CAS: 161111-23-5) is a highly versatile intermediate utilized extensively in drug discovery, medicinal chemistry, and peptide synthesis[1]. Because of its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-[(tert-butoxycarbonyl)amino]benzoate (CAS: 161111-23-5) is a highly versatile intermediate utilized extensively in drug discovery, medicinal chemistry, and peptide synthesis[1]. Because of its dual functionalization—a methyl ester and a tert-butyloxycarbonyl (Boc) protected amine—it presents unique physicochemical properties that dictate its handling, stability, and toxicological profile. As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating guide to the safety data, metabolic fate, and laboratory workflows associated with this compound.

Structural Implications and Physicochemical Profile

The molecular architecture of methyl 3-[(tert-butoxycarbonyl)amino]benzoate (Molecular Formula: C13H17NO4, MW: 251.28 g/mol ) governs its behavior in both biological and synthetic environments[1]. The bulky Boc group significantly increases the compound's lipophilicity, facilitating its dissolution in organic solvents and enhancing its ability to permeate biological membranes.

From a structural standpoint, crystallographic studies confirm that the molecules associate through N—H⋯O and C—H⋯O hydrogen bonds, forming supramolecular layers that influence its solid-state stability and melting point (2)[2]. This crystalline nature means the compound is typically handled as a fine powder, which introduces specific inhalation hazards.

Toxicological Assessment and Safety Data (SDS)

While empirical human toxicity data for this specific CAS number is limited, predictive toxicology based on structural analogs (such as other protected anilines and benzoates) provides a robust safety framework (3)[3]. The primary hazards stem from the compound's potential to undergo hydrolysis, releasing mildly toxic byproducts.

Quantitative Safety and Hazard Summary
Property / HazardValue / ClassificationCausality / Mechanistic Rationale
Molecular Weight 251.28 g/mol Optimal size for rapid cellular uptake and membrane permeability.
Skin Irritation Category 2 (H315)High lipophilicity allows epidermal penetration; mild protein reactivity causes local inflammation.
Eye Irritation Category 2A (H319)Direct contact with corneal epithelia leads to localized pH shifts upon partial hydrolysis.
STOT SE Category 3 (H335)Inhalation of fine crystalline dust mechanically and chemically irritates the respiratory tract mucosa.

Biological Fate and Metabolic Degradation

Understanding the metabolic degradation of this compound is critical for assessing its environmental and biological toxicity. In vivo, the compound is subjected to Phase I metabolism. Hepatic esterases readily cleave the methyl ester, yielding 3-(Boc-amino)benzoic acid. Subsequent exposure to acidic environments (e.g., gastric acid or lysosomal compartments) triggers the deprotection of the Boc group, releasing carbon dioxide, tert-butanol, and the toxicophore 3-aminobenzoic acid.

G Node1 Methyl 3-(Boc-amino)benzoate Node2 Hepatic Esterases Node1->Node2 Phase I Hydrolysis Node3 3-(Boc-amino)benzoic Acid Node2->Node3 Node4 Lysosomal Acid (pH < 5) Node3->Node4 Cellular Uptake Node5 3-Aminobenzoic Acid Node4->Node5 -CO2, -t-Butanol

Metabolic degradation pathway of methyl 3-(Boc-amino)benzoate.

Self-Validating Experimental Protocol: Safe Boc-Deprotection

In synthetic workflows, the removal of the Boc group is a mandatory step. However, improper deprotection can lead to thermal runaway or the accumulation of reactive intermediates. The following self-validating protocol ensures both chemical conversion and operator safety.

Objective: Safe cleavage of the Boc protecting group yielding methyl 3-aminobenzoate.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of methyl 3-[(tert-butoxycarbonyl)amino]benzoate in anhydrous dichloromethane (DCM) to create a 0.1 M solution under a nitrogen atmosphere. Causality: DCM provides an optimal non-nucleophilic environment that solubilizes both the starting material and the highly polar product salt, preventing precipitation that could trap unreacted starting material.

  • Acid Addition: Cool the reaction flask to 0°C using an ice bath. Add 10 equivalents of Trifluoroacetic acid (TFA) dropwise over 15 minutes. Causality: Initiating the reaction at 0°C is critical. It suppresses the volatility of the highly toxic TFA and controls the exothermic generation of tert-butyl cations, preventing unwanted Friedel-Crafts alkylation of the aromatic ring.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20°C). Stir for exactly 2 hours.

  • Self-Validation (In-Process Control): Extract a 10 µL aliquot, dilute in 1 mL DCM, and perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Causality & Validation: The starting material (Rf ~0.6) must completely disappear, replaced by a baseline spot (Rf 0.0) corresponding to the amine salt. If the starting material persists, the reaction is incomplete. Proceeding without this validation risks exposure to mixed toxic intermediates during workup. This step makes the protocol a closed, self-validating loop.

  • Quenching & Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Re-dissolve the residue in DCM and wash slowly with saturated aqueous sodium bicarbonate (NaHCO3) until the aqueous layer reaches pH 8. Causality: Neutralizing the residual TFA with NaHCO3 prevents acid burns during handling and ensures the final product is isolated as the free base rather than the corrosive trifluoroacetate salt, mitigating downstream toxicity.

References

  • Appchem. "Methyl 3-([(tert-butoxy)carbonyl]amino)benzoate | 161111-23-5 | C13H17NO4". Appchem Chemical Database.
  • PubChem. "Acetamido 4-(2-ethoxyethyl)benzoate | C13H17NO4 | CID 175365527". National Center for Biotechnology Information.
  • Ponmagaram, M. et al. "Methyl 3-[(tert-butoxycarbonyl)amino]benzoate". ResearchGate.

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of Methyl 3-[(butoxycarbonyl)amino]benzoate in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: A Versatile Building Block for Drug Discovery In the intricate landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Building Block for Drug Discovery

In the intricate landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel therapeutic agents. Methyl 3-[(butoxycarbonyl)amino]benzoate, a derivative of 3-aminobenzoic acid, has emerged as a highly valuable and versatile building block in drug discovery programs. Its utility stems from a unique combination of structural features: a reactive methyl ester, an aromatic ring that serves as a rigid scaffold, and a strategically protected amine functionality. The tert-butyloxycarbonyl (Boc) protecting group offers robust stability across a wide range of reaction conditions, yet can be readily removed under mild acidic conditions, allowing for precise and sequential chemical modifications.[1][2][3] This attribute makes it an ideal precursor for the synthesis of complex molecules, particularly in the development of targeted therapies such as kinase inhibitors.

This technical guide provides an in-depth exploration of the applications of methyl 3-[(butoxycarbonyl)amino]benzoate in medicinal chemistry, with a focus on its role in the synthesis of kinase inhibitors. We will delve into the synthetic logic behind its use, provide detailed, field-proven experimental protocols, and present illustrative workflows to guide researchers in leveraging this important chemical entity.

Core Applications in Medicinal Chemistry: Scaffolding for Targeted Therapies

The 3-aminobenzoate core is a privileged scaffold in medicinal chemistry, frequently appearing in the structure of potent and selective enzyme inhibitors.[4][5] The strategic placement of the amino and carboxyl groups on the benzene ring allows for the precise orientation of substituents that can engage in key interactions with biological targets.

Case Study: A Key Building Block for Kinase Inhibitor Scaffolds

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The benzamide moiety, readily accessible from 3-aminobenzoic acid derivatives, is a common feature in many approved kinase inhibitors, where it often participates in crucial hydrogen bonding interactions within the ATP-binding site of the target kinase.

A prime example of the strategic importance of the 3-aminobenzoate scaffold is in the synthesis of precursors to the groundbreaking anti-cancer drug Imatinib (Gleevec) . Imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the causative agent of chronic myeloid leukemia (CML). The core of the Imatinib molecule features a 4-methyl-3-aminobenzamide substructure, which is conceptually derived from a 3-amino-4-methylbenzoic acid precursor. Methyl 3-[(butoxycarbonyl)amino]benzoate serves as an excellent model and starting point for the synthesis of such benzamide-containing kinase inhibitor scaffolds.

The general synthetic strategy involves the deprotection of the Boc-protected amine, followed by an amide coupling reaction with a suitable carboxylic acid. This approach allows for the modular assembly of a library of potential kinase inhibitors, where the R group can be varied to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_0 Core Building Block cluster_1 Key Transformations cluster_2 Therapeutic Scaffold A Methyl 3-[(butoxycarbonyl)amino]benzoate B Boc Deprotection A->B Mild Acidic Conditions (e.g., TFA, HCl) C Amide Coupling B->C Carboxylic Acid (R-COOH) Coupling Agents (e.g., EDC, HATU) D Benzamide-based Kinase Inhibitor Scaffold C->D Formation of Amide Bond

Figure 1: General workflow for the utilization of Methyl 3-[(butoxycarbonyl)amino]benzoate.

Experimental Protocols

The following protocols are provided as a guide for the synthesis, deprotection, and subsequent derivatization of methyl 3-[(butoxycarbonyl)amino]benzoate. These protocols are based on established and reliable methods in organic synthesis.

Protocol 1: Synthesis of Methyl 3-[(butoxycarbonyl)amino]benzoate

This protocol describes the synthesis of the title compound from 3-aminobenzoic acid. The procedure involves the protection of the amino group with di-tert-butyl dicarbonate (Boc-anhydride) followed by esterification of the carboxylic acid.[1][2][3]

Materials

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-Aminobenzoic acid137.141.37 g10 mmol
Sodium Carbonate105.990.53 g5 mmol
Di-tert-butyl dicarbonate (Boc₂O)218.252.62 g12 mmol
Tetrahydrofuran (THF), anhydrous-20 mL-
Ethyl acetate-50 mL-
2N Hydrochloric Acid-As needed-
Anhydrous Sodium Sulfate-As needed-
Methanol, anhydrous-20 mL-
Thionyl chloride118.970.44 mL6 mmol
Diethyl ether-20 mL-

Procedure

  • Boc Protection:

    • In a 100 mL round-bottom flask, dissolve 3-aminobenzoic acid (1.37 g, 10 mmol) and sodium carbonate (0.53 g, 5 mmol) in 10 mL of water.

    • Add anhydrous tetrahydrofuran (10 mL) to the aqueous solution.

    • To the stirred biphasic mixture, add di-tert-butyl dicarbonate (2.62 g, 12 mmol) portion-wise over 10 minutes.

    • Stir the reaction mixture vigorously at room temperature for 12 hours.

    • After 12 hours, remove the tetrahydrofuran under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2 with 2N hydrochloric acid. A white precipitate will form.

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-[(tert-butoxycarbonyl)amino]benzoic acid as a white solid.

  • Esterification:

    • In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 3-[(tert-butoxycarbonyl)amino]benzoic acid from the previous step in anhydrous methanol (20 mL).

    • Cool the solution in an ice bath and slowly add thionyl chloride (0.44 mL, 6 mmol) dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in diethyl ether (20 mL) and wash with a saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 3-[(tert-butoxycarbonyl)amino]benzoate as a white solid. The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.[1][2][3]

G A 3-Aminobenzoic Acid B Boc Protection (Boc)₂O, Na₂CO₃, THF/H₂O A->B C 3-[(tert-butoxycarbonyl)amino]benzoic acid B->C D Esterification MeOH, SOCl₂ C->D E Methyl 3-[(butoxycarbonyl)amino]benzoate D->E

Figure 2: Synthetic workflow for the preparation of Methyl 3-[(butoxycarbonyl)amino]benzoate.
Protocol 2: Boc Deprotection of Methyl 3-[(butoxycarbonyl)amino]benzoate

This protocol describes the removal of the Boc protecting group to yield methyl 3-aminobenzoate, which can then be used in subsequent coupling reactions.

Materials

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Methyl 3-[(butoxycarbonyl)amino]benzoate251.292.51 g10 mmol
Dichloromethane (DCM), anhydrous-20 mL-
Trifluoroacetic acid (TFA)114.027.4 mL100 mmol
Saturated Sodium Bicarbonate Solution-As needed-
Ethyl acetate-50 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure

  • In a 100 mL round-bottom flask, dissolve methyl 3-[(butoxycarbonyl)amino]benzoate (2.51 g, 10 mmol) in anhydrous dichloromethane (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (7.4 mL, 100 mmol) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Upon completion, carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-aminobenzoate as a light-yellow oil or solid. The product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Protocol 3: Representative Amide Coupling Reaction

This protocol details a standard amide coupling procedure using methyl 3-aminobenzoate and a generic carboxylic acid, a common step in the synthesis of kinase inhibitors and other bioactive molecules.

Materials

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Methyl 3-aminobenzoate151.161.51 g10 mmol
Carboxylic Acid (R-COOH)-1.0 eq10 mmol
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)191.702.30 g12 mmol
1-Hydroxybenzotriazole (HOBt)135.131.62 g12 mmol
N,N-Diisopropylethylamine (DIPEA)129.243.48 mL20 mmol
N,N-Dimethylformamide (DMF), anhydrous-30 mL-
Ethyl acetate-100 mL-
1N Hydrochloric Acid-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure

  • In a 100 mL round-bottom flask, dissolve the carboxylic acid (10 mmol, 1.0 eq) and HOBt (1.62 g, 12 mmol) in anhydrous DMF (20 mL).

  • Add methyl 3-aminobenzoate (1.51 g, 10 mmol) to the solution, followed by DIPEA (3.48 mL, 20 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (2.30 g, 12 mmol) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1N hydrochloric acid (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired N-acylated methyl 3-aminobenzoate derivative.

Conclusion

Methyl 3-[(butoxycarbonyl)amino]benzoate is a strategically important and highly versatile building block in medicinal chemistry. Its robust yet readily cleavable Boc-protected amine allows for its seamless integration into complex, multi-step synthetic routes. As demonstrated, it serves as an excellent precursor for the synthesis of benzamide-containing scaffolds, which are central to the structure of numerous targeted therapeutics, including kinase inhibitors. The protocols provided herein offer a reliable foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, accelerating the discovery and development of new medicines.

References

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Acta Crystallographica Section E: Crystallographic Communications, E71(Pt 7), o542. Available at: [Link]

  • Anwar, S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6925. Available at: [Link]

  • Kondrashov, E. V., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3568. Available at: [Link]

  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 80, 153243. Available at: [Link]

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 10(6). Available at: [Link]

  • Sharma, A., et al. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research, 54(9), 2137-2151. Available at: [Link]

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. ResearchGate. Available at: [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Noble, A., & MacMillan, D. W. C. (2014). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. The Journal of organic chemistry, 79(20), 9579–9590. Available at: [Link]

  • Reddy, B. V. S., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14(49), 36123-36129. Available at: [Link]

  • van der Wielen, L. M., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(7), 2638–2646. Available at: [Link]

  • Pathare, R. S., et al. (2016). Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Organic & Biomolecular Chemistry, 14(44), 10471-10475. Available at: [Link]

  • Furet, P., et al. (2007). Substituted benzothiazole kinase inhibitors. Google Patents.
  • Vescio, E., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8031. Available at: [Link]

Sources

Application

how to synthesize methyl 3-[(butoxycarbonyl)amino]benzoate from 3-aminobenzoic acid

An Application Note for the Synthesis of Methyl 3-[(butoxycarbonyl)amino]benzoate Topic: Synthesis of Methyl 3-[(butoxycarbonyl)amino]benzoate from 3-Aminobenzoic Acid Audience: Researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of Methyl 3-[(butoxycarbonyl)amino]benzoate

Topic: Synthesis of Methyl 3-[(butoxycarbonyl)amino]benzoate from 3-Aminobenzoic Acid Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl 3-[(butoxycarbonyl)amino]benzoate is a valuable bifunctional building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its structure incorporates a protected amine and a methyl ester on a benzene ring, allowing for selective sequential modifications. This application note provides a detailed, reliable, and high-yielding two-step protocol for the synthesis of this compound starting from 3-aminobenzoic acid. The presented strategy prioritizes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid. This sequence is chosen for its high efficiency and straightforward purification procedures. We provide in-depth explanations for experimental choices, detailed step-by-step protocols, and a discussion of the underlying chemical mechanisms to ensure scientific integrity and reproducibility.

Strategic Overview: A Two-Step Approach

The synthesis of methyl 3-[(butoxycarbonyl)amino]benzoate from 3-aminobenzoic acid is efficiently achieved in two sequential reactions:

  • N-Boc Protection: The amino group of 3-aminobenzoic acid is first protected using di-tert-butyl dicarbonate (Boc₂O).

  • Esterification: The carboxylic acid of the resulting N-Boc-protected intermediate is then converted to a methyl ester via Fischer esterification.

This specific order is strategically advantageous. Protecting the nucleophilic amino group first prevents it from interfering with the acidic conditions required for esterification. Furthermore, the Boc-protected intermediate exhibits improved solubility in organic solvents, facilitating a cleaner esterification reaction and subsequent purification. An alternative route involving esterification prior to Boc protection is also viable and will be discussed briefly.

Synthetic_Pathway A 3-Aminobenzoic Acid B 3-[(tert-butoxycarbonyl)amino]benzoic Acid A->B Step 1: Boc Protection (Boc)₂O, Na₂CO₃, THF/H₂O C Methyl 3-[(tert-butoxycarbonyl)amino]benzoate B->C Step 2: Esterification SOCl₂, Methanol

Caption: Recommended two-step synthesis pathway.

Part I: N-Boc Protection of 3-Aminobenzoic Acid

Principle and Mechanism

The protection of an amine involves converting it into a carbamate, which is significantly less nucleophilic and basic. The tert-butoxycarbonyl (Boc) group is ideal due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[1] The reaction proceeds via the nucleophilic attack of the amino group on one of the carbonyl carbons of the di-tert-butyl dicarbonate (Boc anhydride). The presence of a base, such as sodium carbonate, is crucial to deprotonate the ammonium intermediate and to neutralize the acidic byproducts, driving the reaction to completion.[2][3] The mechanism also generates tert-butanol and carbon dioxide.[4]

Experimental Protocol

This protocol is adapted from a procedure reported with high yield.[2][3]

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
3-Aminobenzoic Acid137.141.37 g101.0
Sodium Carbonate105.990.53 g50.5
Di-tert-butyl dicarbonate (Boc₂O)218.252.62 g121.2
Tetrahydrofuran (THF), dry-10 mL--
Water, deionized-10 mL--
Hydrochloric Acid (2 N)-As needed--
Ethyl Acetate-~90 mL--
Anhydrous Sodium Sulfate-As needed--

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.37 g (10 mmol) of 3-aminobenzoic acid in 10 mL of a 5% w/v sodium carbonate solution (prepared by dissolving 0.5 g of Na₂CO₃ in 10 mL of water).

  • Reagent Addition: To this solution, add a solution of 2.62 g (12 mmol) of Boc-anhydride in 10 mL of dry tetrahydrofuran (THF).

  • Reaction: Stir the resulting biphasic mixture vigorously at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Solvent Removal): After 12 hours, transfer the mixture to a separatory funnel. The layers may not be distinct. Concentrate the mixture using a rotary evaporator to remove the THF.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2 by the dropwise addition of 2 N HCl. A white precipitate should form.

  • Extraction: Extract the product from the acidic aqueous solution with ethyl acetate (3 x 30 mL).[3]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, 3-[(tert-butoxycarbonyl)amino]benzoic acid, which is often a white solid of sufficient purity for the next step. A reported yield for this step is approximately 91%.[3]

Field-Proven Insights
  • Causality of Base: Sodium carbonate maintains a basic pH, ensuring the amino group remains in its more nucleophilic free base form rather than the protonated, unreactive ammonium form.

  • Biphasic System: The THF/water system is effective for this reaction as it helps to dissolve both the water-soluble aminobenzoate salt and the organic-soluble Boc-anhydride, bringing them into contact for reaction.

  • pH Control: Careful acidification is critical. Over-acidification should be avoided, but a pH of 2 ensures that the carboxylic acid is fully protonated, making it less water-soluble and thus easier to extract into the organic phase.

Part II: Fischer Esterification of the N-Boc Intermediate

Principle and Mechanism

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester.[5] The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (methanol).[6][7] A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final ester product.[5] Using an excess of the alcohol (methanol) as the solvent helps to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.

In this protocol, thionyl chloride (SOCl₂) is used as a convenient source for the acid catalyst. It reacts in situ with methanol to generate anhydrous HCl, which then catalyzes the esterification.[8]

Fischer_Esterification cluster_0 Mechanism Steps P1 1. Carbonyl Protonation P2 2. Nucleophilic Attack by MeOH P1->P2 P3 3. Proton Transfer P2->P3 P4 4. Water Elimination P3->P4 P5 5. Deprotonation P4->P5 End Methyl Ester Product P5->End Regenerates H+ Start Boc-Protected Carboxylic Acid Start->P1 H+ (from SOCl₂ + MeOH)

Caption: Key stages of the Fischer esterification mechanism.

Experimental Protocol

This protocol is adapted from a published procedure for the synthesis of the title compound.[2][3]

Materials and Reagents:

ReagentMW ( g/mol )Amount Used (Example)Moles (mmol)
3-[(tert-butoxycarbonyl)amino]benzoic Acid237.271.50 g6.32
Methanol, anhydrous32.0420 mL-
Thionyl Chloride (SOCl₂)118.976 mL~82
Diethyl Ether-As needed-
Ethyl Acetate / Petroleum Ether-For chromatography-

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a drying tube, add 20 mL of anhydrous methanol. Cool the flask to 0 °C in an ice bath.

  • Catalyst Generation: CAUTION: Perform this step in a well-ventilated fume hood. Slowly add 6 mL of thionyl chloride dropwise to the cold methanol. A significant exotherm and gas evolution (HCl) will occur.

  • Substrate Addition: Once the addition is complete and the solution has cooled back to 0 °C, add 1.50 g of 3-[(tert-butoxycarbonyl)amino]benzoic acid to the solution.

  • Reaction: Seal the flask and allow the mixture to stir overnight, gradually warming to room temperature.

  • Work-up: Concentrate the reaction mixture on a rotary evaporator to remove the excess methanol.

  • Product Precipitation: To the resulting residue, add diethyl ether. The desired product is insoluble in ether and will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration. The crude product can be further purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield the final product as a white or colorless powder.[2][3] A reported yield for this step is approximately 89%.[3]

Field-Proven Insights
  • Anhydrous Conditions: The use of anhydrous methanol and the in situ generation of HCl from thionyl chloride are critical. Water can participate in the equilibrium and drive the reaction backward, reducing the yield.

  • Precipitation Strategy: The final product has significantly different solubility properties compared to the starting material. Its insolubility in diethyl ether provides a simple and effective method for initial isolation and purification.

  • Purification: While precipitation provides a relatively clean product, column chromatography is recommended to remove any minor impurities, ensuring high purity for subsequent applications.[9]

Alternative Synthetic Route

An alternative approach involves performing the esterification first, followed by the Boc protection.

Alternative_Pathway A 3-Aminobenzoic Acid B Methyl 3-aminobenzoate A->B Step 1: Esterification MeOH, H₂SO₄ or SOCl₂ C Methyl 3-[(tert-butoxycarbonyl)amino]benzoate B->C Step 2: Boc Protection (Boc)₂O, Base

Caption: Alternative synthesis via initial esterification.

This route begins with the Fischer esterification of 3-aminobenzoic acid using methanol and an acid catalyst like sulfuric acid or thionyl chloride to produce methyl 3-aminobenzoate.[8][10] The resulting ester is then subjected to standard Boc protection conditions. While effective, this route can sometimes be complicated by the work-up of the initial esterification step, which requires careful neutralization of the strong acid catalyst before extraction.

Safety Precautions

  • Thionyl Chloride: Is highly corrosive, toxic, and reacts violently with water. It should be handled exclusively in a chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Strong Acids and Bases: Concentrated acids (H₂SO₄, HCl) and bases (NaOH) are corrosive. Handle with care.

  • Organic Solvents: THF, ethyl acetate, and methanol are flammable. Work in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of methyl 3-[(butoxycarbonyl)amino]benzoate from 3-aminobenzoic acid is most reliably accomplished through a two-step process involving initial N-Boc protection followed by Fischer esterification. This strategy provides high yields and involves straightforward purification steps. The detailed protocols and mechanistic insights provided in this note serve as a comprehensive guide for researchers, enabling the consistent and efficient production of this important synthetic intermediate.

References

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 10(6). Available at: [Link]

  • Vilaivan, T. (2006). Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics. CompuChem. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Available at: [Link]

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Chegg. (2017). Write the mechanism for the Fischer esterification of p-aminobenzoic acid with ethanol. Chegg Study. Available at: [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Available at: [Link]

  • Reddy, K. L., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. National Center for Biotechnology Information (PMC). Available at: [Link]

  • University of Missouri–St. Louis. (2011). Experiment 3. Ester Formation: Preparation of Benzocaine. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Available at: [Link]

  • Islam, S. M., et al. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • Truman State University. (2017). Fischer Esterification of 3-ntrobenzoic acid. Truman ChemLab. Available at: [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 3-amino-, methyl ester. NIST WebBook. Available at: [Link]

  • Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • University of California, Berkeley. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). Preparation of Methyl Benzoate. Available at: [Link]

Sources

Method

Application Note &amp; Protocols: Catalytic Approaches for the Synthesis of Methyl 3-[(butoxycarbonyl)amino]benzoate

Introduction: Strategic Importance in Synthesis Methyl 3-[(butoxycarbonyl)amino]benzoate is a critical intermediate in medicinal chemistry and drug development. Its structure, featuring a versatile aniline nitrogen prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Importance in Synthesis

Methyl 3-[(butoxycarbonyl)amino]benzoate is a critical intermediate in medicinal chemistry and drug development. Its structure, featuring a versatile aniline nitrogen protected by a tert-butyloxycarbonyl (Boc) group and a methyl ester for further elaboration, makes it an invaluable building block for complex molecular architectures.[1] The efficiency and selectivity of its synthesis are paramount. The core transformation is the N-Boc protection of the aromatic amine, a reaction for which numerous catalytic systems have been developed to enhance rate, yield, and chemoselectivity under mild conditions.

This guide provides an in-depth analysis of catalytic strategies for the preparation of this key intermediate, focusing on the causality behind catalyst selection and offering detailed, field-proven protocols for researchers and drug development professionals.

Synthetic Strategy Overview

The preparation of methyl 3-[(butoxycarbonyl)amino]benzoate can be approached via two primary synthetic routes, each with distinct advantages. The choice of route often depends on the starting material availability and the desired scale of the reaction.

  • Route A: A two-step sequence starting from 3-aminobenzoic acid. This involves the initial N-Boc protection of the amino group, followed by the esterification of the carboxylic acid.

  • Route B: A more direct, single-step approach starting from methyl 3-aminobenzoate, where the amino group is directly protected using a suitable catalyst.

This guide will focus primarily on the catalytic systems applicable to Route B , as it directly addresses the catalytic N-Boc protection of the target substrate class.

G cluster_A Route A cluster_B Route B A1 3-Aminobenzoic Acid A2 3-((Boc)amino)benzoic Acid A1->A2 Step 1: N-Boc Protection (Boc)₂O, Catalyst Target Methyl 3-[(butoxycarbonyl) amino]benzoate A2->Target Step 2: Esterification MeOH, Catalyst (e.g., SOCl₂) B1 Methyl 3-Aminobenzoate B1->Target Single Step: N-Boc Protection (Boc)₂O, Catalyst

Figure 1: Overview of synthetic routes to the target compound.

Catalytic Systems for N-Boc Protection

The N-Boc protection of weakly nucleophilic aromatic amines, such as methyl 3-aminobenzoate, can be slow and may require forcing conditions.[2] Catalysts are employed to activate the Boc-anhydride ((Boc)₂O) electrophile, thereby accelerating the reaction under milder conditions.

Nucleophilic Catalysis: 4-(Dimethylamino)pyridine (DMAP)

DMAP is a hyper-nucleophilic catalyst that operates by attacking the carbonyl group of (Boc)₂O. This forms a highly reactive N-Boc-pyridinium intermediate, which is a much more potent acylating agent than (Boc)₂O itself.[3][4]

Causality: The enhanced reactivity stems from the positively charged pyridinium ion, which makes the carbonyl carbon exceptionally electrophilic and susceptible to attack by the weakly nucleophilic aromatic amine. The catalyst is regenerated upon completion of the reaction, making it a true catalytic cycle.[5]

G DMAP DMAP Intermediate N-Boc-DMAP⁺ Intermediate DMAP->Intermediate Boc2O (Boc)₂O Boc2O->Intermediate Nucleophilic Attack Product Ar-NHBoc Intermediate->Product Acylation of Amine Amine Ar-NH₂ Amine->Product Product->DMAP Catalyst Regeneration

Figure 2: Catalytic cycle for DMAP-mediated N-Boc protection.

Lewis Acid Catalysis

Lewis acids activate (Boc)₂O by coordinating to one of its carbonyl oxygens. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. This approach avoids the formation of potentially problematic isocyanate side products that can occur with DMAP under certain conditions.[5][6]

Common Lewis Acid Catalysts:

  • Zinc Chloride (ZnCl₂): An inexpensive, mild, and efficient Lewis acid that promotes high yields under gentle conditions.[7][8]

  • Ytterbium Triflate (Yb(OTf)₃): A powerful and water-tolerant Lewis acid that can catalyze the reaction with high efficiency, often at very low catalyst loadings.[9][10][11]

  • Molecular Iodine (I₂): A mild and environmentally benign catalyst that is highly effective, particularly under solvent-free conditions.[9][12] The proposed mechanism involves the activation of (Boc)₂O by iodine.[12]

G LA Lewis Acid (e.g., Zn²⁺, I⁺) Activated Activated (Boc)₂O Complex LA->Activated Boc2O (Boc)₂O Boc2O->Activated Coordination Product Ar-NHBoc Activated->Product Nucleophilic Attack by Amine Amine Ar-NH₂ Amine->Product Product->LA Catalyst Regeneration

Figure 3: General mechanism for Lewis acid-catalyzed N-Boc protection.

Heterogeneous Acid Catalysis

In line with green chemistry principles, solid acid catalysts offer significant advantages, including simplified product purification (catalyst is filtered off) and potential for catalyst recycling and use in continuous flow systems.[13][14]

  • Sulfonated Reduced Graphene Oxide (SrGO): This material acts as a metal-free, reusable solid acid catalyst, affording high yields in short reaction times under solvent-free conditions.[13]

  • Zeolites (e.g., H-BEA): These microporous aluminosilicates are effective solid Brønsted acid catalysts for continuous N-Boc deprotection, and by extension, can be considered for the protection reaction under appropriate conditions.[14]

Comparative Data of Catalytic Systems

The selection of a catalyst depends on factors such as cost, reaction conditions, scale, and desired purity. The following table summarizes the performance of various catalysts for the N-Boc protection of anilines, providing a basis for comparison.

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)TimeTypical Yield (%)Reference
DMAP 10%CH₃CNRoom Temp< 30 min>95%[5]
ZnCl₂ 100% (1 equiv)CH₂Cl₂Room Temp20 min94%[7][8]
**Iodine (I₂) **10%Solvent-freeRoom Temp30 min95%[9][12]
Yb(OTf)₃ 0.5% - 5%Solvent-free or CH₃CN25 - 60°C5 min - 1 hr>90%[9][10]
SrGO 10 mg / mmolSolvent-freeRoom Temp5 min - 2 hr84-95%[13]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction, monitoring, and purification.

General Experimental Workflow

G Setup 1. Reaction Setup - Dissolve amine in solvent - Add catalyst Addition 2. Reagent Addition - Add (Boc)₂O (portion-wise or dropwise) Setup->Addition Reaction 3. Reaction - Stir at specified temperature Addition->Reaction Monitor 4. Monitoring - Track progress by TLC Reaction->Monitor Workup 5. Aqueous Workup - Quench reaction - Extract with organic solvent Monitor->Workup Purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column chromatography (if needed) Workup->Purify

Figure 4: Standard workflow for a catalytic N-Boc protection reaction.

Protocol 1: DMAP-Catalyzed N-Boc Protection

This protocol leverages the high catalytic activity of DMAP for a rapid and efficient transformation.

  • 1. Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl 3-aminobenzoate (1.0 equiv).

    • Dissolve the amine in anhydrous acetonitrile (CH₃CN) (approx. 0.2 M concentration).

    • Add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).

  • 2. Reagent Addition:

    • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) to the solution in one portion. A slight exotherm and effervescence (CO₂ evolution) may be observed.[3]

  • 3. Reaction & Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 30 minutes.

  • 4. Workup & Purification:

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

    • If necessary, purify the product by flash column chromatography on silica gel.

Protocol 2: Zinc Chloride (ZnCl₂) Promoted N-Boc Protection

This method utilizes a mild Lewis acid, offering an alternative to base-catalyzed procedures.[7]

  • 1. Reaction Setup:

    • To a solution of methyl 3-aminobenzoate (1.0 equiv) in dichloromethane (CH₂Cl₂) (approx. 0.1 M), add (Boc)₂O (1.0 equiv).

  • 2. Catalyst Addition:

    • Add anhydrous zinc chloride (ZnCl₂) (1.0 equiv) to the reaction mixture.

  • 3. Reaction & Monitoring:

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC. The reaction is generally complete within 20-30 minutes.[7]

  • 4. Workup & Purification:

    • Upon completion, remove the solvent under reduced pressure.

    • Add ethyl acetate and water to the residue.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the product. Further purification can be done via recrystallization or column chromatography if needed.

Protocol 3: Molecular Iodine (I₂) Catalyzed N-Boc Protection

This protocol provides a highly efficient and environmentally friendly solvent-free method.[9][12]

  • 1. Reaction Setup:

    • In a round-bottom flask, combine methyl 3-aminobenzoate (1.0 equiv) and (Boc)₂O (1.0-1.1 equiv).

  • 2. Catalyst Addition:

    • Add molecular iodine (I₂) (0.1 equiv) to the mixture.

  • 3. Reaction & Monitoring:

    • Stir the mixture vigorously at room temperature. The reaction is often accompanied by the evolution of heat and rapid effervescence.[9]

    • Monitor by TLC. The reaction should be complete in approximately 30 minutes.

  • 4. Workup & Purification:

    • Dissolve the reaction mixture in ethyl acetate.

    • Wash the solution with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove the iodine catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-Boc protected product, often in high purity.

Conclusion

The synthesis of methyl 3-[(butoxycarbonyl)amino]benzoate is efficiently achieved through the catalytic N-Boc protection of methyl 3-aminobenzoate. A range of powerful catalysts, from nucleophilic bases like DMAP to mild Lewis acids such as ZnCl₂ and I₂, and innovative heterogeneous systems, are available to the modern chemist. The choice of catalyst should be guided by considerations of reaction rate, cost, operational simplicity, and green chemistry principles. The protocols provided herein offer reliable and reproducible methods for accessing this key synthetic intermediate, empowering further research and development in the pharmaceutical sciences.

References

  • Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(21), 8283–8286. [Link]

  • Arifuddin, M., Lakshmikant, N., Rajasekar, N., & Shinde, D. B. (2012). Zinc chloride promoted efficient and facile BOC protection of amines. Indian Journal of Chemistry, 51B, 1168-1172. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). Retrieved from [Link]

  • Ponmagaram, M., Saranraj, K., & Poopathi Raja, K. M. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 7). [Link]

  • Schrodinger. (n.d.). Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics. Retrieved from [Link]

  • Alcaide, B., Almendros, P., Alonso, J. M., & Redondo, M. C. (2017). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. Organic & Biomolecular Chemistry, 15(3), 548-552. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(14), 6097-6114. [Link]

  • Sharma, G., Kumar, A., & Sharma, S. (2019). A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. ACS Omega, 4(22), 19585-19592. [Link]

  • Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(21), 8283-8286. [Link]

  • Ponmagaram, M., Saranraj, K., & Poopathi Raja, K. M. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 10(6). [Link]

  • Wang, L., et al. (2016). Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. The Journal of Organic Chemistry, 81(11), 4934-4941. [Link]

  • Ponmagaram, M., Saranraj, K., & Poopathi Raja, K. M. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 10(6). [Link]

  • Arifuddin, M., et al. (2012). Zinc Chloride Promoted Efficient and Facile BOC Protection of Amines. ResearchGate. [Link]

  • Stowe, J. F., et al. (2021). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering, 6(6), 1025-1030. [Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. [Link]

  • Zhu, X., Du, Z., Xu, F., & Shen, Q. (2009). Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines. The Journal of Organic Chemistry, 74(16), 6347-6349. [Link]

  • Zhu, X., Du, Z., Xu, F., & Shen, Q. (2009). Ytterbium triflate: a highly active catalyst for addition of amines to carbodiimides to N,N',N''-trisubstituted guanidines. The Journal of Organic Chemistry, 74(16), 6347-9. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing hydrolysis of methyl 3-[(butoxycarbonyl)amino]benzoate during workup

Molecule: Methyl 3-[(butoxycarbonyl)amino]benzoate Support Category: Downstream Processing & Aqueous Workup Prepared by: Senior Application Scientist, Process Chemistry Division Welcome to the Technical Support Center. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecule: Methyl 3-[(butoxycarbonyl)amino]benzoate Support Category: Downstream Processing & Aqueous Workup Prepared by: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Center. This guide addresses a critical bottleneck frequently encountered by drug development professionals: the unintended degradation of bifunctional intermediates during routine downstream extraction.

Methyl 3-[(butoxycarbonyl)amino]benzoate contains two highly sensitive functional groups: a methyl ester at the C1 position and a butoxycarbonyl (Boc) protected amine at the C3 position. Standard, aggressive workup procedures will destroy this molecule. This guide provides the mechanistic causality behind these failures and establishes a self-validating protocol to ensure quantitative recovery.

Part 1: Mechanistic FAQ & Troubleshooting

Q: Why does my methyl ester convert to a carboxylic acid during a standard NaHCO3​ wash? A: The degradation is driven by base-catalyzed hydrolysis (). Methyl esters are sterically unhindered, making their carbonyl carbon highly electrophilic. When exposed to nucleophiles like hydroxide ( OH− ) or carbonate ions—even from "mild" bases like saturated aqueous sodium bicarbonate (pH ~8.3)—a nucleophilic acyl substitution occurs. The base attacks the carbonyl, forming a tetrahedral intermediate, followed by the irreversible elimination of methoxide. This leaves your product as a water-soluble carboxylate salt trapped in the aqueous waste layer [1].

Q: Can I use an acidic workup (e.g., 1M HCl or 10% Citric Acid) to completely avoid base hydrolysis? A: No. While acidic conditions prevent saponification, they introduce a fatal secondary vulnerability. Your molecule contains a butoxycarbonyl (carbamate) group. Carbamates are profoundly acid-labile. Exposure to strong aqueous acids (pH < 3) protonates the carbamate oxygen, triggering the elimination of isobutylene and carbon dioxide gas. This strips the protecting group, yielding the water-soluble hydrochloride salt of the free 3-aminobenzoate [2]. You are trapped between two competing kinetic vulnerabilities.

Q: How does temperature influence these degradation pathways? A: Both saponification and acid-catalyzed cleavage are highly temperature-dependent kinetic processes. Saponification energy barriers are easily overcome at room temperature (20–25 °C). By dropping the workup temperature to 0–5 °C, you exponentially decrease the rate constant of the hydrolysis reaction without significantly impacting the thermodynamic partitioning of your target molecule into the organic layer [3].

Part 2: Vulnerability Logic & Quantitative Data

To successfully isolate this intermediate, you must navigate the narrow physiological pH window where both functional groups remain kinetically stable.

FunctionalGroupVulnerability Molecule Methyl 3-[(butoxycarbonyl)amino]benzoate Acid Strong Acid Wash (pH < 3) Molecule->Acid Exposed to Base Strong Base Wash (pH > 10) Molecule->Base Exposed to Mild Mild Buffer Wash (pH 6.5 - 7.5) Molecule->Mild Exposed to BocCleavage Carbamate Cleavage (Water-Soluble Amine) Acid->BocCleavage Protonation & CO2 Loss EsterHydrolysis Ester Saponification (Water-Soluble Carboxylate) Base->EsterHydrolysis Nucleophilic Acyl Substitution Intact Product Intact (High Organic Recovery) Mild->Intact Functional Groups Preserved

Diagram 1: Divergent degradation pathways of bifunctional benzoate based on workup pH.

Workup Condition Matrix

The following table summarizes the empirical stability of the molecule across standard downstream wash conditions at 25 °C (contact time: 10 minutes).

Workup ConditionAqueous pHEster StatusCarbamate StatusExpected Yield Impact
1M NaOH Wash 13.0 - 14.0Fully HydrolyzedStableSevere Loss (<10% recovery)
Sat. Na2​CO3​ Wash 10.0 - 11.0Rapid HydrolysisStableHigh Loss (<40% recovery)
Sat. NaHCO3​ Wash 8.0 - 8.5Partial HydrolysisStableModerate Loss (~70% recovery)
pH 7.0 Phosphate Buffer 6.8 - 7.2Stable Stable Optimal (>95% recovery)
10% Citric Acid Wash 2.0 - 3.0StablePartial CleavageModerate Loss (~60% recovery)
1M HCl Wash 0.0 - 1.0Partial HydrolysisFully CleavedSevere Loss (<10% recovery)

Part 3: Self-Validating Experimental Protocol

To prevent hydrolysis, we replace traditional unbuffered acid/base washes with a Temperature-Controlled Buffered Extraction . This protocol incorporates built-in validation checkpoints to ensure the system remains within safe operational parameters.

Phase 1: Reaction Quench & Neutralization
  • Thermal Arrest: Immediately transfer the crude organic reaction mixture (typically in Ethyl Acetate or Dichloromethane) to an ice-water bath. Stir until the internal temperature reaches 0–5 °C .

    • Causality: Halting the reaction thermally prevents exothermic spikes during the aqueous quench, which act as catalysts for ester hydrolysis.

  • Buffered Quench: Slowly add an equal volume of pre-chilled (4 °C) 0.5 M Sodium Phosphate Buffer (pH 7.0) .

    • Causality: Unlike NaHCO3​ , a high-capacity phosphate buffer neutralizes residual reaction acids or bases without overshooting into the alkaline territory (pH > 8) that threatens the methyl ester.

Phase 2: Self-Validation & Extraction
  • Validation Checkpoint (Critical): Stop stirring and allow the layers to separate slightly. Extract a 1 mL aliquot of the aqueous layer and test it with a high-resolution pH strip.

    • Self-Validation: The pH must read between 6.5 and 7.5. If the pH is outside this range, add additional cold buffer until neutrality is achieved. Do not proceed to extraction until this is validated.

  • Phase Separation: Transfer the biphasic mixture to a cold separatory funnel. Invert gently 3 to 4 times, venting frequently.

    • Causality: Vigorous shaking of buffered solutions often generates stable emulsions, artificially extending the aqueous-organic contact time and increasing the statistical probability of hydrolysis.

  • Organic Recovery: Drain the organic layer into a clean, chilled Erlenmeyer flask. Extract the remaining aqueous layer one additional time with cold organic solvent and combine the organic phases.

Phase 3: Dehydration & Concentration
  • Drying: Add anhydrous Sodium Sulfate ( Na2​SO4​ ) to the combined organic layers. Swirl gently for 5 minutes and filter through a fritted funnel.

  • Thermal-Controlled Concentration: Concentrate the filtrate in vacuo using a rotary evaporator. Strictly limit the water bath temperature to ≤ 30 °C.

    • Causality: Trace amounts of water co-distilling with the organic solvent can initiate auto-catalytic hydrolysis if the flask is subjected to elevated temperatures (e.g., 40–50 °C) under vacuum.

WorkupWorkflow Start 1. Crude Reaction Mixture (Organic Solvent) Cool 2. Cool to 0-5 °C (Ice Bath) Start->Cool Quench 3. Quench with Cold Phosphate Buffer (pH 7.0) Cool->Quench Validate 4. Self-Validation: Check Aqueous pH (6.5-7.5) Quench->Validate Validate->Quench pH is Extreme Extract 5. Extract with EtOAc/DCM (Gentle Inversion) Validate->Extract pH is Neutral (6.5-7.5) Wash 6. Wash with Cold Brine (Neutral) Extract->Wash Dry 7. Dry over Na2SO4 & Filter Wash->Dry Evaporate 8. Concentrate in Vacuo (Water Bath < 30 °C) Dry->Evaporate

Diagram 2: Step-by-step logic and validation checkpoints for the optimized neutral workup workflow.

References

  • Basic Hydrolysis of Esters - Saponification Master Organic Chemistry URL:[Link]

  • Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums Organic Process Research & Development (ACS Publications) URL:[Link]

  • Soft drug-inhibitors for the epigenetic targets Lysine-Specific Demethylase 1 (LSD1) and Histone Deacetylases ChemRxiv URL: [Link]

Optimization

Technical Support Center: Advanced Purification of Methyl 3-[(butoxycarbonyl)amino]benzoate

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals handling the isolation and purification of methyl 3-[(butoxycarbonyl)amino]ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals handling the isolation and purification of methyl 3-[(butoxycarbonyl)amino]benzoate . This molecule presents unique chromatographic challenges due to the dual presence of a base-sensitive methyl ester and an acid-sensitive carbamate linkage (particularly if the alkoxy group is a tert-butyl/Boc derivative).

Here, we bypass generic advice to provide field-proven, mechanistically grounded troubleshooting protocols.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I seeing co-elution of the methyl 3-aminobenzoate starting material with my carbamate product during silica gel chromatography? The Causality: The free amine starting material and the N-alkoxycarbonyl product often exhibit similar retention factors ( Rf​ ) in standard non-polar/polar solvent mixtures (e.g., Hexane/EtOAc). While the carbamate is technically less polar, the hydrogen-bonding capacity of the N-H group in both molecules causes peak tailing and overlap on standard silica[1]. The Solution: Do not rely solely on chromatography. Implement a pre-chromatography acidic aqueous wash (e.g., 5% citric acid). This selectively protonates the unreacted methyl 3-aminobenzoate ( pKa​≈4.5 ), driving it into the aqueous phase while the neutral carbamate remains in the organic layer.

Q2: My product yield is low, and NMR shows missing carbamate peaks. What causes this degradation? The Causality: If your "butoxycarbonyl" group is a tert-butoxycarbonyl (Boc) moiety, it is highly sensitive to acidic environments. Standard silica gel is inherently acidic ( pH≈4.5−5.5 ). Prolonged exposure during column chromatography can catalyze the premature cleavage of the Boc group, reverting your product back to the free amine [2]. The Solution: Passivate the silica gel. Pre-treat your column and run your mobile phase with 0.5% to 1% Triethylamine (TEA). This neutralizes the acidic silanol sites, preserving the carbamate integrity.

Q3: During basic workup, I noticed the formation of a highly polar byproduct. What is it? The Causality: The methyl ester at position 1 is highly susceptible to saponification (hydrolysis). If you use strong bases (like NaOH or KOH) to neutralize the reaction mixture or extract the product, the ester cleaves to form 3-[(butoxycarbonyl)amino]benzoic acid, which is highly polar and water-soluble. The Solution: Strictly use mild, buffered bases such as saturated aqueous NaHCO3​ or Na2​CO3​ for all neutralization and washing steps.

Q4: I am trying to crystallize the purified product, but it "oils out" instead of forming crystals. How do I fix this? The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is depressed below the solvent's saturation temperature, usually due to trace lipophilic impurities (like unreacted butyl chloroformate or Boc anhydride). The compound forms a supersaturated liquid phase rather than a crystalline solid lattice. The Solution: Switch to an anti-solvent crystallization method with a highly controlled cooling curve. Dissolve the crude oil in a minimal amount of warm Ethyl Acetate (good solvent), and add Heptane (anti-solvent) dropwise until the cloud point is reached. Seed the mixture if necessary, and cool slowly (e.g., 0.1∘C/min ).

Part 2: Quantitative Data & Purification Metrics

To facilitate rapid method development, the following table summarizes the optimized purification metrics for methyl 3-[(butoxycarbonyl)amino]benzoate.

ParameterMetric / ObservationMechanistic Rationale
Optimal Solvent System Hexane : EtOAc (Gradient 90:10 to 70:30)Balances the elution of the moderately polar carbamate while retaining polar impurities [3].
Rf​ Value (Product) ≈0.45 (in 70:30 Hexane:EtOAc)Ester and carbamate groups accept H-bonds from silica, retarding flow moderately.
Rf​ Value (Starting Amine) ≈0.20 (in 70:30 Hexane:EtOAc)Primary amine strongly donates H-bonds to silanol groups, causing higher retention.
Silica Passivation 1% v/v Triethylamine (TEA)Prevents acid-catalyzed deprotection of the carbamate linkage [2].
Typical Recovery Rate 88% - 94%Losses primarily occur due to hydration/degradation on untreated silica [1].

Part 3: Step-by-Step Methodologies

Protocol A: Chemoselective Liquid-Liquid Extraction

This protocol ensures the removal of unreacted methyl 3-aminobenzoate prior to chromatography.

  • Dilution: Dilute the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (10 mL per gram of crude).

  • Acid Wash: Transfer to a separatory funnel. Add an equal volume of cold 5% aqueous Citric Acid. Gently invert (do not shake vigorously to avoid emulsions).

  • Separation: Drain the organic layer. The aqueous layer now contains the protonated starting material.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO3​ to neutralize any residual acid. Caution: Vent the funnel frequently as CO2​ gas will evolve.

  • Drying: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo at a temperature not exceeding 35°C to prevent thermal degradation.

Protocol B: Passivated Silica Gel Chromatography

Use this method for final polishing, especially for Boc-derivatives.

  • Column Preparation: Slurry pack the silica gel using Hexane containing 1% Triethylamine (TEA). Run 2-3 column volumes of this solvent through the bed to fully passivate the acidic silanol groups.

  • Loading: Dissolve the crude product in a minimal amount of DCM (or dry load onto a small amount of passivated silica) and apply evenly to the column head.

  • Elution: Elute using a gradient of Hexane to Ethyl Acetate (starting at 90:10, ramping to 70:30). Maintain 0.5% TEA in all mobile phases.

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). Combine fractions containing the pure product ( Rf​≈0.45 ) and concentrate under reduced pressure.

Part 4: Purification Workflow Visualization

The following decision tree dictates the optimal purification path based on the specific impurity profile of your crude mixture.

PurificationWorkflow Start Crude Mixture: Methyl 3-[(butoxycarbonyl)amino]benzoate CheckAmine Unreacted Amine Present? Start->CheckAmine AcidWash Liquid-Liquid Extraction (5% Citric Acid Wash) CheckAmine->AcidWash Yes CheckBoc Is Carbamate Acid-Sensitive (Boc)? CheckAmine->CheckBoc No AcidWash->CheckBoc BufferedSilica Buffered Silica Chromatography (Hexane/EtOAc + 1% TEA) CheckBoc->BufferedSilica Yes StandardSilica Standard Silica Chromatography (Hexane/EtOAc) CheckBoc->StandardSilica No (n-Butyl) Crystallization Anti-Solvent Crystallization (EtOAc / Heptane) BufferedSilica->Crystallization StandardSilica->Crystallization PureProduct Pure Product >98% Purity Crystallization->PureProduct

Workflow for purifying methyl 3-[(butoxycarbonyl)amino]benzoate based on crude impurity profile.

References

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry - ACS Publications.1

  • Use of Direct-to-Biology Strategies for the Discovery of 2′-Deoxynucleoside 5′-Monophosphate N-Glycosidase (DNPH1) PROTACs. Journal of Medicinal Chemistry - ACS Publications.2

  • Fragment-Based Design of Mycobacterium Tuberculosis InhA Inhibitors. ChemRxiv.3

Sources

Troubleshooting

resolving NMR peak overlaps in methyl 3-[(butoxycarbonyl)amino]benzoate analysis

Welcome to the Technical Support Center for analytical spectroscopy. Analyzing methyl 3-[(butoxycarbonyl)amino]benzoate presents unique structural and spectroscopic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical spectroscopy. Analyzing methyl 3-[(butoxycarbonyl)amino]benzoate presents unique structural and spectroscopic challenges. The molecule features a 1,3-disubstituted aromatic ring, a flexible aliphatic butoxy chain, and a structurally restricted carbamate linkage. These elements frequently result in complex 1 H NMR spectra characterized by severe multiplet overlaps, signal broadening, and apparent peak doubling.

This guide is designed for researchers and drug development professionals to diagnose and resolve these specific NMR artifacts using field-proven, self-validating methodologies.

Part 1: Diagnostic Workflow & Troubleshooting FAQs

Q1: The aromatic protons (H-4, H-5, H-6) of the 3-substituted benzoate ring are overlapping into an uninterpretable multiplet cluster around 7.3–7.9 ppm. How can I resolve these individual chemical shifts?

The Causality: The slight differences in the electronic environment of the 1,3-disubstituted benzene ring cause the chemical shifts of the aromatic protons to converge. Compounded by complex homonuclear scalar couplings ( JHH​ )—specifically ortho (~8 Hz) and meta (~2 Hz) couplings—the signals overlap heavily, making precise integration and assignment impossible. The Solution: Implement Pure Shift NMR Spectroscopy . Pure shift techniques, such as PSYCHE (Pure Shift Yielded by CHirp Excitation) or the Zangger-Sterk (ZS) experiment, suppress homonuclear scalar couplings during signal acquisition. This collapses complex multiplets into sharp singlets at their respective chemical shifts, effectively mimicking the resolution of a 5 GHz spectrometer on standard hardware . This technique expedites spectral analysis by completely removing J -coupling overlap .

Q2: I am observing peak doubling for the carbamate -NH proton (~6.5 ppm) and the adjacent α -protons of the butoxy group. Is this a structural artifact or an impurity?

The Causality: This is a classic structural artifact caused by carbamate rotamers . The C–N bond in the carbamate group (-NH-CO-O-) possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl group. This restricts free rotation, creating syn and anti conformers that exchange slowly on the NMR timescale at room temperature, mimicking the appearance of a diastereomeric mixture or impurity [1]. The Solution: Use Variable Temperature (VT) NMR . By heating the sample, you provide the thermal energy required to overcome the rotational barrier ( ΔG‡≈14−16 kcal/mol). As the exchange rate ( k ) exceeds the frequency difference between the rotamer peaks ( Δν ), the signals will coalesce into a single, sharp, time-averaged peak[2].

Q3: The aliphatic multiplets of the butoxy chain (-CH 2​ -CH 2​ -CH 2​ -CH 3​ ) are overlapping with residual solvent peaks and minor aliphatic impurities. Pure shift NMR is unavailable on my instrument. What is a chemical alternative?

The Causality: Isotropic solvents like CDCl 3​ do not provide sufficient differential shielding to separate chemically similar aliphatic environments. The Solution: Exploit the Aromatic Solvent Induced Shift (ASIS) . By evaporating the CDCl 3​ and re-dissolving the sample in a magnetically anisotropic solvent like Benzene- d6​ (C 6​ D 6​ ), the solvent molecules form transient, non-random collision complexes with the polar sites (ester and carbamate) of your analyte. The strong magnetic anisotropy of the benzene ring differentially shields and deshields specific protons based on their spatial geometry, effectively "pulling apart" overlapping signals [3].

Part 2: Quantitative Data & Expected Shifts

The following table summarizes the expected 1 H NMR profile for methyl 3-[(butoxycarbonyl)amino]benzoate, highlighting the primary overlap risks and the targeted resolution strategies.

Structural MoietyExpected 1 H Shift (CDCl 3​ )Primary Overlap RiskRecommended Resolution Technique
Aromatic H-2 ~8.00 ppm (Broad singlet)Usually isolatedN/A
Aromatic H-4, H-5, H-6 7.30 – 7.80 ppm (Multiplets)Intramolecular multiplet overlapPure Shift NMR (PSYCHE/ZS)
Carbamate (-NH) 6.50 – 7.00 ppm (Broad)Rotameric peak doublingVT-NMR (Heat to >60 °C)
Ester Methyl (-OCH 3​ ) 3.90 ppm (Singlet)Co-eluting methoxy impuritiesASIS (Switch to C 6​ D 6​ )
Butoxy α -CH 2​ 4.15 ppm (Triplet)Rotameric broadeningVT-NMR or 2D HSQC
Butoxy Aliphatic Chain 0.90 – 1.70 ppm (Multiplets)Solvent/grease impuritiesASIS or Pure Shift NMR

Part 3: Experimental Protocols (Self-Validating Workflows)

Protocol A: Pure Shift NMR (PSYCHE) for Aromatic Resolution

Objective: Collapse JHH​ multiplets in the 7.3–7.8 ppm region into singlets.

  • Preparation: Prepare a 10-20 mM solution of the analyte in CDCl 3​ .

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum (e.g., zg30 pulse program) to establish the integral values and multiplet widths.

  • Parameter Setup: Load the PSYCHE pulse sequence. Set the sweep width to cover the proton window (-2 to 14 ppm). Set the chirp pulse duration (typically 15-30 ms) and flip angle (typically 10-20°).

  • Acquisition: Run the pure shift experiment.

  • Self-Validation: Overlay the pure shift spectrum with the standard 1D spectrum. The broad aromatic multiplets must collapse into sharp singlets at the exact chemical shift center of the original multiplets. The total integration of the aromatic region must remain exactly 4 protons.

Protocol B: Variable Temperature (VT) NMR for Carbamate Rotamers

Objective: Coalesce the doubled -NH and α -CH 2​ signals into time-averaged singlets.

  • Solvent Selection: Dissolve the sample in a high-boiling solvent such as DMSO- d6​ or Toluene- d8​ to safely reach higher temperatures.

  • Initial Scan: Acquire a spectrum at 298 K. Note the integral ratio of the syn and anti rotamers (often ~3:1 or 4:1 for carbamates) [4].

  • Heating Gradient: Increase the probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K, 340 K). Allow 5 minutes of thermal equilibration at each step before tuning/matching and shimming.

  • Coalescence Observation: Monitor the -NH peak. As temperature increases, the two peaks will broaden, merge (coalescence temperature, Tc​ ), and finally sharpen into a single peak.

  • Self-Validation (Critical): Cool the probe back to 298 K and re-acquire the spectrum. The spectrum must revert exactly to the initial state with doubled peaks. If the peaks remain single or new peaks appear, the sample has thermally degraded rather than coalesced.

Protocol C: Aromatic Solvent Induced Shift (ASIS)

Objective: Separate overlapping aliphatic signals using solvent magnetic anisotropy.

  • Initial State: Acquire the 1 H NMR spectrum in CDCl 3​ .

  • Solvent Exchange: Recover the sample from the NMR tube, evaporate the CDCl 3​ under a gentle stream of N 2​ , and place under high vacuum for 1 hour to remove residual solvent.

  • ASIS Application: Re-dissolve the sample in 0.6 mL of Benzene- d6​ (C 6​ D 6​ ).

  • Acquisition: Acquire the new 1 H NMR spectrum.

  • Self-Validation: Calculate the ASIS effect: ΔδASIS​=δC6​D6​​−δCDCl3​​ . Protons spatially closer to the polar ester/carbamate groups will exhibit a larger Δδ (often up to 0.5 ppm upfield) compared to the distal methyl group of the butoxy chain, confirming successful differential shielding[5].

Part 4: Logical & Mechanistic Visualizations

NMR Overlap Diagnostic Workflow

NMR_Workflow Start 1H NMR Spectrum Shows Peak Overlap CheckType Identify Overlap Origin Start->CheckType Aromatic Aromatic Multiplets (7.2 - 8.0 ppm) CheckType->Aromatic Broad Broad/Doubled Peaks (Carbamate Rotamers) CheckType->Broad Aliphatic Aliphatic/Solvent Overlap CheckType->Aliphatic PureShift Run Pure Shift NMR (Suppress J-Coupling) Aromatic->PureShift VTNMR Run VT-NMR (Heat to >60 °C) Broad->VTNMR ASIS Apply ASIS (Switch to C6D6) Aliphatic->ASIS Resolved Resolved Spectrum Achieved PureShift->Resolved VTNMR->Resolved ASIS->Resolved

Caption: Diagnostic workflow for identifying and resolving specific NMR peak overlaps in carbamate derivatives.

Mechanism of Carbamate Rotamer Coalescence

Rotamer_Exchange Syn Syn-Rotamer (Slow Exchange) Coalescence Coalescence Point (Intermediate Temp) Syn->Coalescence Heat applied Anti Anti-Rotamer (Slow Exchange) Anti->Coalescence Heat applied Averaged Time-Averaged Signal (High Temp VT-NMR) Coalescence->Averaged Fast Exchange (k > Δν)

Caption: Thermodynamic coalescence of syn/anti carbamate rotamers via Variable Temperature NMR.

References

  • Pure Shift NMR - Manchester NMR Methodology Group. University of Manchester. Available at:[Link][6]

  • Review – Pure shift NMR experiments: recent developments, methods and applications. Universitat Autònoma de Barcelona. Available at: [Link][7]

  • Using Hydrogen Bonding to Control Carbamate C−N Rotamer Equilibria. Journal of Organic Chemistry, ACS Publications. Available at:[Link][1]

  • Rotamers or Diastereomers? An Overlooked NMR Solution. ResearchGate. Available at:[Link][2]

  • Dynamic 1 H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence. ResearchGate. Available at:[Link][4]

  • AROMATIC SOLVENT-INDUCED SHIFT (ASIS). A NOVEL APPROACH. Chemistry Letters, Oxford Academic. Available at:[Link][5]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Methyl 3-[(Butoxycarbonyl)amino]benzoate vs. tert-Butoxycarbonyl (Boc) Analogs

Executive Summary & Strategic Context In organic synthesis and drug development, the choice of nitrogen functionalization dictates both the synthetic flexibility and the pharmacokinetic profile of the final molecule. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In organic synthesis and drug development, the choice of nitrogen functionalization dictates both the synthetic flexibility and the pharmacokinetic profile of the final molecule. This guide provides an in-depth comparison between two structurally similar but chemically divergent aniline derivatives: methyl 3-[(butoxycarbonyl)amino]benzoate and its tert-butoxycarbonyl (Boc) analog.

While these compounds differ only by the isomerization of a single butyl chain (n-butyl vs. tert-butyl), their chemical behavior is vastly different. The Boc analog serves as a transient, acid-labile intermediate widely used in orthogonal synthesis. In contrast, the n-butoxycarbonyl derivative is a highly stable, permanent structural motif often utilized to modulate lipophilicity and membrane permeability in active pharmaceutical ingredients (APIs).

Mechanistic Divergence: The Role of Carbocation Stability

The fundamental difference in reactivity between these two carbamates lies in their response to acidic environments. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely utilized in organic synthesis[1]. When exposed to strong acids such as trifluoroacetic acid (TFA) or HCl, the carbonyl oxygen of the Boc group is protonated. This initiates an E1/SN1-type cleavage, driven by the thermodynamic stability of the highly substituted tert-butyl carbocation and the entropic release of carbon dioxide gas[2].

Conversely, the n-butoxycarbonyl group features a primary alkyl chain. Because primary carbocations are highly unstable and energetically unfavorable, the n-butoxycarbonyl moiety cannot undergo this facile cleavage pathway. As a result, it remains completely intact under standard TFA or HCl deprotection conditions. Both carbamate types, however, exhibit excellent stability toward catalytic hydrogenation and resist underlying basic or nucleophilic reactions[3].

Mechanism cluster_boc tert-Butoxycarbonyl (Boc) Cleavage Pathway cluster_nboc n-Butoxycarbonyl Stability Pathway Boc Boc-Aniline Derivative (Acid Labile) Proton H+ (TFA/HCl) Protonation Boc->Proton TS t-Butyl Cation + CO2 (E1/SN1 Driving Force) Proton->TS Amine Free Amine Target Product TS->Amine nBoc n-Butoxycarbonyl Derivative (Acid Stable) Proton2 H+ (TFA/HCl) Protonation nBoc->Proton2 NoReact No Cleavage (Primary Cation Unstable) Proton2->NoReact

Mechanistic divergence of acid-mediated cleavage between Boc and n-butoxycarbonyl groups.

Quantitative Performance & Stability Profiling

The table below summarizes the quantitative stability of the carbamate linkages under various standard synthetic conditions.

Reaction ConditionTarget MotifMethyl 3-[(tert-butoxycarbonyl)amino]benzoateMethyl 3-[(butoxycarbonyl)amino]benzoate
50% TFA / DCM (RT, 1h) Carbamate>99% Cleaved (Free amine formed)<1% Cleaved (Stable)
4M HCl / Dioxane (RT, 2h) Carbamate>99% Cleaved<1% Cleaved (Stable)
1M LiOH, THF/H2O (RT, 4h) Ester>99% Hydrolyzed (Carbamate intact)>99% Hydrolyzed (Carbamate intact)
H₂, Pd/C, MeOH (RT, 12h) CarbamateStable (>99% recovery)Stable (>99% recovery)
33% HBr / AcOH (60°C, 4h) Carbamate>99% Cleaved (in <10 min)~85% Cleaved (Harsh conditions required)

Note: Under basic conditions (e.g., LiOH/THF), the methyl ester of both compounds will undergo saponification to yield the corresponding benzoic acid derivatives, while the carbamate linkages remain completely intact[4].

Validated Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that intermediate purity and reaction success can be verified at every step without relying solely on downstream LC-MS analysis.

Workflow Start Methyl 3-aminobenzoate (Starting Material) Split Select Reagent Start->Split BocPath Boc2O, DMAP, THF (Room Temp, 4h) Split->BocPath Boc Strategy nBocPath n-Butyl Chloroformate, Pyridine (0°C to RT, 2h) Split->nBocPath n-Butyl Strategy BocProd Methyl 3-[(tert-butoxycarbonyl)amino]benzoate (Transient Protection) BocPath->BocProd nBocProd Methyl 3-[(butoxycarbonyl)amino]benzoate (Permanent Motif) nBocPath->nBocProd

Divergent synthesis workflows for tert-butoxycarbonyl and n-butoxycarbonyl derivatives.

Protocol A: Synthesis of Methyl 3-[(tert-butoxycarbonyl)amino]benzoate

Objective: Installation of a transient, acid-labile protecting group.

  • Initiation : Dissolve methyl 3-aminobenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Activation : Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Causality: DMAP acts as a nucleophilic catalyst, activating the Boc₂O to accelerate the reaction with the sterically hindered and weakly nucleophilic aniline nitrogen.

  • Propagation : Stir at room temperature for 4 hours. Monitor consumption of the starting material via TLC (Hexanes/EtOAc 3:1).

  • Self-Validating Workup : Quench the reaction with water and extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to quantitatively protonate and remove the DMAP catalyst and any unreacted aniline) and saturated NaHCO₃ (to neutralize residual acid).

  • Isolation : Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the target Boc-protected product as a crystalline solid.

Protocol B: Synthesis of Methyl 3-[(butoxycarbonyl)amino]benzoate

Objective: Installation of a permanent n-butoxycarbonyl structural motif.

  • Initiation : Dissolve methyl 3-aminobenzoate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Preparation : Add pyridine (2.0 eq) and cool the reaction mixture to 0 °C.

    • Causality: Pyridine serves as an acid scavenger to neutralize the HCl byproduct generated during the reaction, preventing premature degradation of the chloroformate reagent.

  • Addition : Add n-butyl chloroformate (1.1 eq) dropwise.

    • Causality: Dropwise addition strictly controls the exothermic nature of the reaction and minimizes the formation of bis-acylated byproducts.

  • Propagation : Warm to room temperature and stir for 2 hours.

  • Self-Validating Workup : Dilute with DCM and wash heavily with 1M HCl to completely remove the pyridine (verified by the disappearance of the distinct pyridine odor). Follow with a saturated NaHCO₃ wash to ensure the organic layer is neutralized.

  • Isolation : Dry over MgSO₄, filter, and concentrate to yield the n-butoxycarbonyl product.

Protocol C: Orthogonal Deprotection (Acidic Cleavage)

Objective: Selective removal of the Boc group to regenerate the free amine.

  • Initiation : Dissolve the Boc-protected compound in a 1:1 (v/v) mixture of Trifluoroacetic Acid (TFA) and DCM at 0 °C.

  • Mechanism : The strong acid protonates the carbamate oxygen, initiating the cleavage driven by the stability of the tert-butyl cation and the entropic release of CO₂[2].

  • Self-Validation : Stir for 1 hour at room temperature. Effervescence (CO₂ evolution) serves as a real-time, visual indicator of the deprotection progress. The cessation of bubbling indicates reaction completion.

  • Isolation : Concentrate under reduced pressure to remove the volatile TFA. Neutralize the resulting trifluoroacetate salt with saturated NaHCO₃ to isolate the free methyl 3-aminobenzoate. (Note: Subjecting the n-butoxycarbonyl analog to this exact protocol results in >99% quantitative recovery of the starting material).

References

  • Title: Technical Support Center: tert-Butoxycarbonyl (Boc)
  • Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL
  • Title: Boc Protecting Group for Amines Source: Chemistry Steps URL
  • Title: The Reactivity of the N-Boc Protecting Group: An Underrated Feature Source: ResearchGate URL

Sources

Comparative

A Guide to the Structural Elucidation of Methyl 3-[(butoxycarbonyl)amino]benzoate: A Comparative Analysis of Predicted ¹H and ¹³C NMR Spectra

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. For researchers working with intermediates like met...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. For researchers working with intermediates like methyl 3-[(butoxycarbonyl)amino]benzoate, a key building block in the synthesis of various active pharmaceutical ingredients, nuclear magnetic resonance (NMR) spectroscopy stands as an indispensable analytical technique. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of methyl 3-[(butoxycarbonyl)amino]benzoate, offering a detailed interpretation of the expected spectral features. In the absence of publicly available experimental reference spectra, this predictive guide serves as a valuable tool for researchers to verify their synthesized product, assess its purity, and gain a deeper understanding of its molecular architecture.

The Power of NMR in Structural Verification

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom within a molecule. For organic compounds, ¹H and ¹³C NMR are the most utilized techniques. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR, on the other hand, offers a direct count of the number of non-equivalent carbon atoms and insights into their hybridization and bonding. Together, they form a powerful combination for de novo structure elucidation and routine quality control.

Predicted ¹H-NMR Spectrum of Methyl 3-[(butoxycarbonyl)amino]benzoate

The predicted ¹H-NMR spectrum of methyl 3-[(butoxycarbonyl)amino]benzoate in a standard deuterated solvent like chloroform-d (CDCl₃) is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values are summarized in Table 1.

Table 1: Predicted ¹H-NMR Data for Methyl 3-[(butoxycarbonyl)amino]benzoate in CDCl₃

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~7.85s1HAr-H
b~7.65d1HAr-H
c~7.35t1HAr-H
d~7.25d1HAr-H
e~6.80s (broad)1HN-H
f~3.90s3HO-CH₃
g~1.52s9HC(CH₃)₃

Interpretation of the Predicted ¹H-NMR Spectrum:

  • Aromatic Protons (a-d): The four protons on the benzene ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm). Due to the substitution pattern, they will exhibit complex splitting patterns (doublets and triplets) arising from spin-spin coupling with their neighbors. The proton at position 2 (sandwiched between the two substituents) is predicted to be a singlet or a narrow triplet, while the others will show characteristic ortho and meta couplings.

  • Amide Proton (e): The N-H proton of the carbamate group is expected to appear as a broad singlet. Its chemical shift can be variable and is sensitive to concentration, temperature, and solvent.

  • Methyl Ester Protons (f): The three protons of the methyl ester group will give rise to a sharp singlet at around 3.90 ppm, a characteristic region for such functionalities.

  • tert-Butyl Protons (g): The nine equivalent protons of the tert-butyl group of the Boc protecting group will appear as a sharp singlet at approximately 1.52 ppm, a highly shielded region of the spectrum.

Predicted ¹³C-NMR Spectrum of Methyl 3-[(butoxycarbonyl)amino]benzoate

The predicted ¹³C-NMR spectrum will provide a count of the unique carbon environments in the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C-NMR Data for Methyl 3-[(butoxycarbonyl)amino]benzoate in CDCl₃

SignalChemical Shift (δ, ppm)Assignment
1~166.5C=O (ester)
2~152.8C=O (carbamate)
3~138.9Ar-C (C-N)
4~131.0Ar-C (C-COOCH₃)
5~129.2Ar-CH
6~123.5Ar-CH
7~122.8Ar-CH
8~118.5Ar-CH
9~80.9C(CH₃)₃
10~52.3O-CH₃
11~28.3C(CH₃)₃

Interpretation of the Predicted ¹³C-NMR Spectrum:

  • Carbonyl Carbons (1, 2): Two distinct signals are expected in the downfield region for the two carbonyl carbons of the ester and carbamate groups.

  • Aromatic Carbons (3-8): The six carbons of the benzene ring will give rise to six distinct signals, with the quaternary carbons attached to the nitrogen and the ester group appearing at lower field than the protonated carbons.

  • tert-Butyl Carbons (9, 11): The quaternary carbon and the three methyl carbons of the tert-butyl group will have characteristic chemical shifts in the aliphatic region.

  • Methyl Ester Carbon (10): The carbon of the methyl ester group will appear around 52.3 ppm.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental NMR data for their synthesized methyl 3-[(butoxycarbonyl)amino]benzoate, the following general protocol can be followed:

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
  • Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

2. Instrument Setup:

  • Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).
  • Tune and shim the instrument to ensure optimal magnetic field homogeneity.
  • Set the appropriate spectral width and acquisition parameters for both ¹H and ¹³C NMR experiments.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum. Typically, a small number of scans are sufficient due to the high sensitivity of proton NMR.
  • Acquire the ¹³C NMR spectrum. This will require a larger number of scans due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).
  • Phase the spectrum and perform baseline correction.
  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference. For CDCl₃, the residual CHCl₃ peak is at 7.26 ppm in the ¹H spectrum and the ¹³C signal is at 77.16 ppm.[1]
  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Visualizing the Molecular Structure and Analytical Workflow

To aid in the assignment of NMR signals and to conceptualize the analytical process, the following diagrams are provided.

Caption: Molecular structure of methyl 3-[(butoxycarbonyl)amino]benzoate with atom numbering for NMR assignments.

Caption: Workflow for NMR data acquisition and analysis.

Comparison with Potential Impurities

NMR spectroscopy is also a powerful tool for identifying impurities. For the synthesis of methyl 3-[(butoxycarbonyl)amino]benzoate, potential impurities could include the starting materials, such as methyl 3-aminobenzoate, or byproducts from incomplete reactions.

  • Methyl 3-aminobenzoate: The ¹H-NMR spectrum of this starting material would lack the characteristic singlet for the tert-butyl group around 1.5 ppm and the broad N-H signal of the carbamate. Instead, it would show a broad signal for the amino (-NH₂) protons.

  • 3-[(butoxycarbonyl)amino]benzoic acid: If the esterification step is incomplete, the carboxylic acid precursor might be present. Its ¹H-NMR spectrum would show a very broad signal for the carboxylic acid proton, typically above 10 ppm, and would lack the methyl ester singlet around 3.9 ppm.

By comparing the experimental spectrum of the synthesized product with the predicted spectrum of the target molecule and the known spectra of potential impurities, a researcher can confidently assess the purity and confirm the identity of their compound.

Conclusion

While experimental reference spectra for methyl 3-[(butoxycarbonyl)amino]benzoate are not readily found in public databases, a detailed prediction of its ¹H and ¹³C NMR spectra provides a robust framework for its structural verification. This guide has outlined the expected chemical shifts, multiplicities, and integration patterns, offering a clear rationale for these predictions based on the molecule's structure. By following the provided experimental protocol and comparing the acquired data with the predictions and potential impurity spectra, researchers can effectively utilize NMR spectroscopy to ensure the quality and identity of this important synthetic intermediate, thereby upholding the principles of scientific integrity and advancing their research and development endeavors.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Safety & Regulatory Compliance

Safety

methyl 3-[(butoxycarbonyl)amino]benzoate proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not merely as a set of compliance checkboxes, but as an integral component of experimental design. The proper handling and disposal o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not merely as a set of compliance checkboxes, but as an integral component of experimental design. The proper handling and disposal of methyl 3-[(butoxycarbonyl)amino]benzoate —a specialized aromatic ester frequently utilized as an intermediate in the synthesis of pharmaceutical agents, such as CCK2/gastrin receptor antagonists for oncology research[1]—requires a rigorous, causality-driven approach.

Mishandling this compound or its waste streams not only jeopardizes personnel safety and environmental health but can also introduce cross-contamination artifacts that compromise highly sensitive downstream analytical workflows (e.g., LC-MS/MS).

This guide provides a self-validating, step-by-step operational and disposal protocol grounded in authoritative Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.

Physicochemical Profiling & Hazard Assessment

Before manipulating any chemical, we must understand the physical properties that dictate its behavior in the laboratory environment. Methyl 3-[(butoxycarbonyl)amino]benzoate is a lipophilic, solid organic compound. Because it is typically handled as a fine crystalline powder, its primary acute occupational hazard is particulate aerosolization.

Table 1: Physicochemical Properties & Operational Implications

Property / ParameterValue / ClassificationCausality & Operational Implication
Chemical Formula C₁₃H₁₇NO₄Halogen-free organic compound. Dictates that liquid waste should be segregated into halogen-free drums to prevent the formation of dioxins during incineration.
Physical State Solid (Powder)High risk of static cling and aerosolization. Requires draft shielding and anti-static tools during weighing to prevent inhalation and maintain stoichiometric precision.
Solubility Soluble in organic solvents (e.g., DMSO, EtOAc, DCM)Post-reaction liquid waste will be a solvent mixture. If dissolved in DCM, the waste must be reclassified as halogenated waste.
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityLipophilic nature allows it to easily penetrate the lipid bilayer of skin cells. Requires strict PPE and absolutely prohibits drain disposal[2].
RCRA Status Characteristic Hazardous WasteMust be tracked from generation to disposal via incineration[3]. Subject to strict Satellite Accumulation Area (SAA) limits[4].

Operational Handling Protocol (Self-Validating SOP)

To build a trustworthy safety culture, laboratory personnel must understand why a step is performed. The following protocol integrates operational actions with their underlying scientific causality.

Figure 2: Step-by-step operational handling and causality workflow for hazardous powders.

Step 1: Personal Protective Equipment (PPE) Verification

  • Action: Don standard laboratory PPE, specifically utilizing powder-free nitrile gloves rather than latex.

  • Causality: Nitrile provides superior chemical resistance against ester and carbamate derivatives. Latex is highly permeable to organic compounds, allowing lipophilic molecules like methyl 3-[(butoxycarbonyl)amino]benzoate to breach the barrier and cause dermal irritation.

Step 2: Fume Hood Calibration Check

  • Action: Verify the digital monitor on the chemical fume hood reads a face velocity between 80-120 feet per minute (fpm).

  • Causality: Velocities below 80 fpm fail to capture aerosolized particulates. Velocities above 120 fpm create turbulent aerodynamic eddies that can blow the lightweight benzoate powder out of the sash, endangering the operator and ruining yield accuracy.

Step 3: Anti-Static Weighing

  • Action: Discharge the weigh boat and spatula using an anti-static gun (Zerostat) before transferring the powder.

  • Causality: Fine organic powders accumulate static charge. Discharging the equipment prevents the powder from repelling off the weigh boat, ensuring precise molar equivalents for your reaction and preventing contamination of the analytical balance.

Waste Segregation & Accumulation (RCRA Compliance)

The EPA mandates that chemical waste must be tracked from its point of generation to its final disposal[3]. Proper segregation reduces disposal costs and prevents dangerous incompatible chemical reactions[5].

Figure 1: Cradle-to-grave waste management workflow for hazardous laboratory chemicals.

Satellite Accumulation Area (SAA) Management

Waste generated during the synthesis or analysis of methyl 3-[(butoxycarbonyl)amino]benzoate must be immediately placed in a designated SAA.

  • Protocol: Store waste in the same room it is generated, strictly within the line of sight of the operator[3].

  • Causality: Immediate, localized storage prevents the transit of unsealed hazardous waste across laboratory corridors, mitigating the risk of large-scale spills. SAAs are legally permitted to hold up to 55 gallons of waste before requiring transfer to a Central Accumulation Area (CAA)[3].

Liquid Waste Segregation
  • Protocol: If the compound is dissolved in solvents like Ethyl Acetate, Hexane, or Ethanol, deposit the filtrate into a carboy labeled "Hazardous Waste - Halogen-Free Flammable Liquids." Do not fill past 90% capacity[4].

  • Causality: Mixing halogen-free waste with halogenated waste (e.g., Chloroform, Dichloromethane) drastically increases disposal costs. Halogenated waste requires specialized, high-temperature incineration with alkaline scrubbers to prevent the atmospheric release of toxic hydrochloric acid and dioxins.

Solid Waste Characterization
  • Protocol: Dispose of contaminated weigh boats, empty reagent vials, and heavily soiled gloves in a rigid, puncture-proof container labeled "Hazardous Solid Waste - Toxic/Irritant" [2].

  • Causality: Solid wastes contaminated with hazardous organic compounds cannot be disposed of in standard municipal trash. They must be characterized and isolated to prevent leaching into public landfills, which poses a severe risk of aquatic toxicity[2].

Final Disposal Procedures

Under no circumstances should methyl 3-[(butoxycarbonyl)amino]benzoate, or any of its derivatives, be disposed of down the drain. The New York City sewer system and standard municipal guidelines explicitly forbid the drain disposal of water-insoluble, toxic, or reactive organic chemicals[2].

Step-by-Step Disposal Execution:

  • Seal and Inspect: Ensure all waste containers in the SAA are tightly sealed with leak-proof caps. Do not leave funnels in the waste carboys. Causality: Open containers violate RCRA Organic Air Emission Standards (Subpart CC) by allowing volatile organic compounds (VOCs) to escape into the atmosphere[6][7].

  • Labeling: Affix a standardized hazardous waste label. The EPA requires the label to explicitly state "Hazardous Waste," list the full chemical identity (no abbreviations), and display a hazard warning pictogram (e.g., Irritant/Health Hazard)[3].

  • Transfer to CAA: Once the SAA container is full, date the label and transfer it to the facility's Central Accumulation Area (CAA) within 3 days. Depending on your facility's generator status (LQG vs. SQG), waste can only be stored here for 90 to 180 days[3][4].

  • Contractor Pickup: Schedule a pickup with your institution's licensed environmental health and safety (EHS) contractor. The contractor will transport the waste to an EPA-approved facility for high-temperature chemical incineration[2][3].

References

  • US10906884B2 - Benzodiazepine derivatives as CCK2/gastrin receptor antagonists. Google Patents.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
  • Chemical Waste. New York University.
  • RCRA Organic Air Emission Standards for TSDFs and Large Quantity Generators. US EPA.
  • RCRA Organic Air Emission Standards. Ohio EPA.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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